molecular formula C41H58N8O7 B12418271 Norleual

Norleual

カタログ番号: B12418271
分子量: 774.9 g/mol
InChIキー: LOHDEFSMLITXTG-VCAFKBFISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Norleual is a useful research compound. Its molecular formula is C41H58N8O7 and its molecular weight is 774.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C41H58N8O7

分子量

774.9 g/mol

IUPAC名

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C41H58N8O7/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56)/t30-,32-,33-,34-,35-,36-/m0/s1

InChIキー

LOHDEFSMLITXTG-VCAFKBFISA-N

異性体SMILES

CCCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N

正規SMILES

CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)CNC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Norleual

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Norleual, an angiotensin IV analog, has emerged as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and therapeutic potential. Quantitative data are summarized, key experimental protocols are outlined, and signaling pathways are visually represented to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound, with the systematic name Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe, is a synthetic peptide analog of angiotensin IV.[1] While initially investigated in the context of the AT4 receptor, subsequent research has revealed its potent inhibitory effects on the HGF/c-Met signaling axis.[1] The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand HGF, triggers a cascade of cellular processes including proliferation, migration, invasion, and angiogenesis.[1] Dysregulation of the HGF/c-Met pathway is implicated in the progression of numerous cancers, making it a critical target for therapeutic intervention.[1] this compound demonstrates high-affinity binding to c-Met, effectively blocking HGF-mediated signaling and subsequent cellular responses.[1][2]

Mechanism of Action: Inhibition of the HGF/c-Met Pathway

The primary mechanism of action of this compound is the competitive inhibition of HGF binding to its receptor, c-Met.[1] This action prevents the activation of the c-Met receptor tyrosine kinase and the subsequent downstream signaling cascades.

2.1. Direct Competition with HGF for c-Met Binding

Radioligand binding assays have demonstrated that this compound competes with HGF for binding to the c-Met receptor in mouse liver membranes with high affinity.[1] This direct competition prevents the conformational changes in c-Met necessary for its dimerization and autophosphorylation, which are the initial steps in signal transduction.

2.2. Attenuation of Downstream Signaling Pathways

By inhibiting c-Met activation, this compound effectively attenuates the phosphorylation of key downstream signaling molecules. This includes the inhibition of the Ras/MEK/Erk pathway, which is crucial for HGF-stimulated cell proliferation.[1] Furthermore, this compound has been shown to significantly reduce HGF-dependent phosphorylation of c-Met and Gab1, and to disrupt the association between Gab1 and c-Met in HEK293 cells.[2]

Norleual_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds This compound This compound This compound->cMet Blocks P1 Receptor Dimerization & Autophosphorylation cMet->P1 Activates Gab1 Gab1 P1->Gab1 Ras Ras Gab1->Ras MEK MEK Ras->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation, Invasion, Angiogenesis Erk->Proliferation Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments a1 Cell Culture (MDCK, HEK293, HUVEC) a2 Treatment (HGF +/- this compound) a1->a2 a3 Binding Assay a2->a3 a4 Proliferation Assay a2->a4 a5 Western Blot a2->a5 b1 Mouse Model (C57BL/6) b2 Tumor Cell Injection (B16-F10 Melanoma) b1->b2 b3 This compound Treatment (50 µg/kg, i.p.) b2->b3 b4 Analysis of Pulmonary Metastasis b3->b4

References

Norleual: A Potent Inhibitor of the HGF/c-Met Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Norleual is a synthetic peptide analog of Angiotensin IV that has been identified as a highly potent and selective competitive inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. By blocking the binding of HGF to its receptor, c-Met, this compound effectively abrogates downstream signaling cascades that are crucial for cell proliferation, migration, invasion, and angiogenesis. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, experimental protocols for its evaluation, and its potential as a therapeutic agent in cancer and other diseases characterized by dysregulated HGF/c-Met signaling.

Physicochemical Properties

This compound is a custom-synthesized peptide with specific chemical characteristics that are vital for its biological activity.

PropertyValueReference
CAS Number 334994-34-2[1]
Molecular Formula C41H58N8O7[1]
Molecular Weight 774.95 g/mol [1]

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of the HGF/c-Met signaling axis. This pathway plays a critical role in various cellular processes, and its aberrant activation is a hallmark of many cancers.

Competitive Inhibition of HGF Binding

This compound directly competes with HGF for binding to the c-Met receptor. It exhibits a high affinity for c-Met, with a reported half-maximal inhibitory concentration (IC50) in the picomolar range.[1] This competitive binding prevents the HGF-induced dimerization and autophosphorylation of the c-Met receptor, which is the initial and critical step in pathway activation.[1]

Inhibition of Downstream Signaling

By preventing c-Met activation, this compound effectively blocks the downstream signaling cascades. A key pathway inhibited by this compound is the Ras/MEK/Erk (MAPK) pathway.[1] This pathway is essential for transmitting signals from the cell surface to the nucleus, ultimately leading to the transcription of genes involved in cell proliferation, survival, and differentiation. The inhibition of this pathway is a primary contributor to the anti-proliferative effects of this compound.[1]

Anti-Angiogenic Activity

A significant consequence of HGF/c-Met inhibition by this compound is its potent anti-angiogenic activity.[1] The HGF/c-Met pathway is a known regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By blocking this pathway, this compound can inhibit the formation of new blood vessels, thereby restricting tumor nutrient supply and growth.[1]

Independence from IRAP

Historically, Angiotensin IV analogs were thought to exert their effects through the inhibition of insulin-responsive aminopeptidase (IRAP). However, studies have demonstrated that this compound's biological activities, particularly its effects on the HGF/c-Met system, are observed in cells that do not express IRAP, suggesting a mechanism of action that is independent of this enzyme.[1]

Signaling Pathway Diagram

Norleual_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates This compound This compound This compound->cMet Competitively Inhibits Ras Ras cMet->Ras Activates MEK MEK Ras->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation, Migration, Invasion, Angiogenesis Erk->Proliferation Promotes

Caption: this compound competitively inhibits HGF binding to c-Met, blocking downstream signaling.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the c-Met receptor.

Methodology:

  • Membrane Preparation: Isolate cell membranes from a cell line expressing the c-Met receptor.

  • Incubation: Incubate the membranes with a constant concentration of radiolabeled HGF (e.g., ¹²⁵I-HGF) and varying concentrations of unlabeled this compound.

  • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled HGF against the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled HGF, is then determined.

Cell Proliferation Assay (MTS Assay)

This assay measures the effect of this compound on HGF-stimulated cell proliferation.

Methodology:

  • Cell Seeding: Seed cells (e.g., MDCK cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Starve the cells in a serum-free medium and then treat them with HGF in the presence or absence of varying concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the control (HGF-treated cells without this compound) to determine the percentage of inhibition of cell proliferation.

Cell Migration and Invasion Assays (Transwell Assay)

These assays assess the inhibitory effect of this compound on HGF-induced cell migration and invasion.

Methodology:

  • Chamber Setup: Use a 24-well plate with Transwell inserts (8 µm pore size). For invasion assays, the inserts are pre-coated with a basement membrane extract (e.g., Matrigel).

  • Cell Seeding: Seed cells in the upper chamber in a serum-free medium, with or without this compound.

  • Chemoattractant: Add a medium containing HGF as a chemoattractant to the lower chamber.

  • Incubation: Incubate the plate for a period that allows for cell migration or invasion (e.g., 12-24 hours).

  • Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

  • Staining and Counting: Fix and stain the cells that have migrated/invaded to the lower surface of the membrane. Count the number of stained cells under a microscope.

  • Data Analysis: Compare the number of migrated/invaded cells in the this compound-treated groups to the control group.

In Vivo Anti-Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)

This in vivo model is used to evaluate the anti-angiogenic potential of this compound.

Methodology:

  • Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.

  • Window Creation: Create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

  • Sample Application: Place a sterile filter paper disc or a carrier containing this compound onto the CAM.

  • Incubation: Reseal the window and incubate the eggs for another 2-3 days.

  • Observation and Quantification: Observe the CAM for changes in blood vessel formation around the applied sample. Quantify angiogenesis by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to a control.

Western Blotting for c-Met Phosphorylation

This technique is used to confirm that this compound inhibits the HGF-induced phosphorylation of the c-Met receptor.

Methodology:

  • Cell Treatment: Treat cells with HGF in the presence or absence of this compound for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated c-Met (p-c-Met). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using a chemiluminescent substrate.

  • Analysis: Compare the intensity of the p-c-Met band in the this compound-treated samples to the HGF-stimulated control. A loading control (e.g., total c-Met or a housekeeping protein like GAPDH) should be used to ensure equal protein loading.

Experimental Workflow Diagrams

Cell_Proliferation_Assay cluster_workflow MTS Cell Proliferation Assay Workflow Start Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Overnight Start->Adhere Treat Treat with HGF +/- this compound Adhere->Treat Incubate Incubate for 24-48h Treat->Incubate Add_MTS Add MTS Reagent Incubate->Add_MTS Incubate_MTS Incubate for 1-4h Add_MTS->Incubate_MTS Measure Measure Absorbance at 490nm Incubate_MTS->Measure Analyze Analyze Data Measure->Analyze

Caption: Workflow for assessing this compound's effect on cell proliferation.

Western_Blot_Workflow cluster_workflow Western Blot for c-Met Phosphorylation Start Treat Cells with HGF +/- this compound Lysis Cell Lysis and Protein Extraction Start->Lysis Quantify Protein Quantification Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-p-c-Met) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Analyze Band Intensity Detect->Analyze

Caption: Workflow for detecting c-Met phosphorylation via Western Blot.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate for diseases driven by the HGF/c-Met pathway. Its high potency and specific mechanism of action make it an ideal compound for studying the intricate roles of HGF/c-Met signaling in both normal physiology and disease. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the multifaceted activities of this compound and to explore its full therapeutic potential. Further preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo findings into effective treatments for patients.

References

The Role of N-Acetyl-Leu-Leu-norleucinal (Norleual) as a Calpain Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of calpain activity is implicated in a range of pathological conditions such as neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] This has led to significant interest in the development of calpain inhibitors as potential therapeutic agents. Among these, N-Acetyl-Leu-Leu-norleucinal, often referred to as Calpain Inhibitor I or simply Norleual in this context, has emerged as a widely used tool for studying the physiological and pathological roles of calpains. This technical guide provides an in-depth overview of this compound's function as a calpain inhibitor, its mechanism of action, and experimental protocols for its application.

Mechanism of Action

N-Acetyl-Leu-Leu-norleucinal is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of calpains.[3] Its mechanism of action involves the formation of a reversible covalent bond between the aldehyde group of the inhibitor and the active site cysteine residue of the calpain enzyme.[1] This interaction blocks the catalytic activity of the protease, preventing it from cleaving its substrates. While it is a potent inhibitor of calpain I and calpain II, it's important to note that it can also inhibit other cysteine proteases like cathepsins B and L, although generally to a lesser extent. The lack of a charged residue and its low molecular weight contribute to its membrane permeability, allowing it to be used in cell-based assays.

Quantitative Data on Inhibitory Activity

The inhibitory potency of N-Acetyl-Leu-Leu-norleucinal against different calpain isoforms is a critical parameter for its effective use in research. The following table summarizes the available quantitative data.

InhibitorTarget EnzymeInhibition Constant (Ki)IC50Notes
N-Acetyl-Leu-Leu-norleucinalCalpain I0.12 - 0.23 µM0.05 µMA strong, competitive inhibitor. The IC50 value is for 0.02 U of platelet calpain. The working concentration for half-maximal inhibition of calpain I is suggested to be around 17 µg/ml (approximately 44 µM).
N-Acetyl-Leu-Leu-norleucinalCalpain IINot specifiedLess potent than against Calpain ICalpain II is inhibited to a lesser extent than calpain I.
N-Acetyl-Leu-Leu-norleucinalCathepsin BStrong inhibitionNot specifiedAlso a strong inhibitor of papain and cathepsin L.
N-Acetyl-Leu-Leu-norleucinalCathepsin LStrong inhibitionNot specifiedAlso a strong inhibitor of papain and cathepsin B.
N-Acetyl-Leu-Leu-norleucinalCathepsin HWeak inhibitionNot specifiedShows only weak inhibition.
N-Acetyl-Leu-Leu-norleucinalα-chymotrypsinWeak inhibitionNot specifiedShows only weak inhibition.
N-Acetyl-Leu-Leu-norleucinalTrypsinNo inhibitionNot specifiedDoes not inhibit trypsin.

Signaling Pathways and Experimental Workflows

Calpain Activation and Inhibition Signaling Pathway

The following diagram illustrates the general pathway of calpain activation by calcium and its subsequent inhibition by N-Acetyl-Leu-Leu-norleucinal.

Calpain_Pathway cluster_activation Calpain Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects Ca_influx ↑ Intracellular Ca²⁺ Inactive_Calpain Inactive Calpain Ca_influx->Inactive_Calpain Binds to Active_Calpain Active Calpain Inactive_Calpain->Active_Calpain Conformational Change Substrates Cellular Substrates (e.g., Spectrin, Talin) Active_Calpain->Substrates Cleavage This compound N-Acetyl-Leu-Leu-norleucinal This compound->Active_Calpain Reversible Covalent Bonding to Active Site Cysteine Cleaved_Substrates Cleaved Substrates Substrates->Cleaved_Substrates Cellular_Response Cellular Responses (Apoptosis, Necrosis, etc.) Cleaved_Substrates->Cellular_Response

Caption: Calpain activation by calcium and inhibition by N-Acetyl-Leu-Leu-norleucinal.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the effectiveness of N-Acetyl-Leu-Leu-norleucinal in a cellular context.

Experimental_Workflow start Start: Cell Culture treatment Treatment Groups: 1. Vehicle Control 2. Stimulus (e.g., Ca²⁺ ionophore) 3. Stimulus + this compound start->treatment incubation Incubation treatment->incubation lysis Cell Lysis incubation->lysis viability Cell Viability Assay (e.g., MTT, LDH) incubation->viability assay Calpain Activity Assay (e.g., Fluorogenic Substrate) lysis->assay western Western Blot Analysis (e.g., Spectrin Cleavage) lysis->western data_analysis Data Analysis and Interpretation assay->data_analysis western->data_analysis viability->data_analysis

Caption: Workflow for evaluating N-Acetyl-Leu-Leu-norleucinal's inhibitory effect.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of N-Acetyl-Leu-Leu-norleucinal. Below are protocols for key experiments.

In Vitro Calpain Activity Assay (Fluorometric)

This assay measures the activity of purified calpain in the presence and absence of N-Acetyl-Leu-Leu-norleucinal.

Materials:

  • Purified calpain-1 or calpain-2

  • N-Acetyl-Leu-Leu-norleucinal (Calpain Inhibitor I)

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM DTT, 2 mM EGTA[4]

  • Activation Buffer: Assay buffer containing CaCl₂ (final concentration to be optimized, e.g., 5 mM)[4]

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare Inhibitor Solutions: Dissolve N-Acetyl-Leu-Leu-norleucinal in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in Assay Buffer to achieve the desired final concentrations.

  • Prepare Enzyme Solution: Dilute purified calpain in Assay Buffer to the desired working concentration (e.g., 25 nM for calpain-1).[4]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Varying concentrations of the inhibitor solution or vehicle (DMSO).

    • Calpain enzyme solution.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the fluorogenic substrate to each well.

  • Activate Calpain: Add the Activation Buffer containing CaCl₂ to start the reaction.

  • Measure Fluorescence: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.

  • Data Analysis: Calculate the initial rate of reaction (slope of the fluorescence vs. time curve). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Calpain Activity Assessment via Western Blot

This method assesses the inhibition of endogenous calpain activity in a cellular context by monitoring the cleavage of a known calpain substrate, such as α-spectrin.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • N-Acetyl-Leu-Leu-norleucinal

  • Inducing agent (e.g., calcium ionophore like A23187 or thapsigargin)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against a calpain substrate (e.g., anti-α-spectrin)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of N-Acetyl-Leu-Leu-norleucinal or vehicle for a specified time (e.g., 1-2 hours).

  • Induce Calpain Activity: Add the inducing agent to the media and incubate for the desired duration to activate calpain.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis: Quantify the band intensities of the full-length substrate and its calpain-specific breakdown products. A decrease in the breakdown products in the inhibitor-treated samples indicates effective calpain inhibition.[5]

Conclusion

N-Acetyl-Leu-Leu-norleucinal is a valuable pharmacological tool for investigating the complex roles of calpains in cellular physiology and disease. Its cell permeability and potent inhibitory activity make it suitable for a wide range of in vitro and in cellulo studies. However, researchers should remain mindful of its potential off-target effects on other cysteine proteases and design experiments with appropriate controls to ensure the specific involvement of calpains. This guide provides a foundational understanding and practical protocols to aid in the effective utilization of N-Acetyl-Leu-Leu-norleucinal in calpain research.

References

Norleual: A Potent Antagonist of the HGF/c-Met Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical regulator of cell proliferation, motility, and morphogenesis.[1] Dysregulation of this pathway is a hallmark of numerous cancers, contributing to tumor growth, invasion, and metastasis.[2] Consequently, the HGF/c-Met axis has emerged as a promising target for cancer therapy. Norleual, a peptidomimetic analog of Angiotensin IV, has been identified as a potent and specific inhibitor of the HGF/c-Met pathway.[3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its preclinical efficacy, tailored for researchers, scientists, and drug development professionals.

This compound, with the chemical structure Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe, acts as a "hinge" region mimic of HGF. This unique mechanism involves binding to HGF and preventing its dimerization, a prerequisite for c-Met receptor activation.[4] This mode of action effectively blocks the entire downstream signaling cascade initiated by HGF.

Mechanism of Action: HGF/c-Met Signaling Inhibition

The binding of HGF to its receptor, c-Met, initiates a complex signaling cascade that drives various cellular processes. This compound effectively abrogates this signaling by preventing the initial and crucial step of HGF dimerization.

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF (pro-HGF) HGF (pro-HGF) HGF (active dimer) HGF (active dimer) HGF (pro-HGF)->HGF (active dimer) Proteolytic Cleavage c-Met Receptor c-Met Receptor HGF (active dimer)->c-Met Receptor Binds This compound This compound This compound->HGF (active dimer) Inhibits Dimerization P P c-Met Receptor->P Autophosphorylation GRB2 GRB2/SOS P->GRB2 GAB1 GAB1 P->GAB1 STAT3 STAT3 P->STAT3 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival Invasion Invasion AKT->Invasion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Cell Motility Cell Motility ERK->Cell Motility STAT3->Cell Proliferation

Figure 1: HGF/c-Met Signaling Pathway and this compound's Point of Inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound.

In Vitro Efficacy
Assay TypeCell LineParameterValueReference
HGF Binding AssayMouse Liver MembranesIC503 pM[3][5]
HGF Binding AssayHGF and H3-Hinge PeptideKi3.6 x 10-12 M[4]
Cell Proliferation (MDCK cells)HGF-stimulatedInhibitionEffective at 10-10 M[6]
Cell Invasion (MDCK cells)HGF-stimulatedInhibitionNear total at 10-11 M to 10-8 M[6]
Pancreatic Cancer Cell Viability (BxPC-3)Gemcitabine (50 nM) + this compound (0.1 nM)% Viability vs Gemcitabine aloneSignificant Decrease[1]
Ex Vivo and In Vivo Efficacy
Model TypeCancer TypeTreatmentKey FindingsReference
Mouse Aortic Ring AssayAngiogenesisThis compoundSignificant attenuation of angiogenic sprouts[6]
Murine Melanoma Lung Colonization (B16-F10 cells)MelanomaThis compound (50 µg/kg, i.p. daily for 2 weeks)Suppressed pulmonary colonization[3][5]
Orthotopic Pancreatic Cancer Xenograft (BxPC-3-luc2 cells)Pancreatic CancerThis compound + GemcitabineMarkedly inhibited tumor growth beyond gemcitabine alone[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HGF Competitive Binding Assay

This protocol is adapted from Yamamoto et al. (2010).[3]

HGF_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare mouse liver membranes Incubation Incubate labeled HGF, membranes, and this compound (or vehicle) Membrane_Prep->Incubation HGF_Label Label HGF with Iodine-125 HGF_Label->Incubation Norleual_Dilutions Prepare serial dilutions of this compound Norleual_Dilutions->Incubation Filtration Separate bound and free HGF via filtration Incubation->Filtration Counting Measure radioactivity of the filter-bound complex Filtration->Counting IC50_Calc Calculate IC50 value from competitive binding curve Counting->IC50_Calc

Figure 2: Workflow for HGF Competitive Binding Assay.
  • Membrane Preparation: Mouse liver membranes are prepared as a source of c-Met receptors.

  • Radiolabeling of HGF: Human recombinant HGF is radiolabeled with Iodine-125.

  • Competitive Binding: A fixed concentration of radiolabeled HGF is incubated with the liver membranes in the presence of increasing concentrations of this compound.

  • Separation and Counting: The reaction mixture is filtered to separate membrane-bound HGF from free HGF. The radioactivity on the filter is then measured using a gamma counter.

  • Data Analysis: The data is used to generate a competitive binding curve, from which the IC50 value (the concentration of this compound that inhibits 50% of HGF binding) is calculated.

Cell Viability and Proliferation Assay (WST-8)

This protocol is based on the methodology described by Kawas et al.[1]

  • Cell Seeding: Pancreatic cancer cells (e.g., BxPC-3) are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are treated with various concentrations of this compound, gemcitabine, or a combination of both. Control wells receive vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • WST-8 Addition: WST-8 reagent is added to each well and the plates are incubated for a further 1-4 hours.

  • Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage of the control group.

In Vitro Cell Invasion Assay (Transwell Assay)

This protocol is adapted from Yamamoto et al. (2010).[6]

  • Transwell Preparation: The upper chambers of Transwell inserts are coated with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Cancer cells (e.g., MDCK) are seeded into the upper chamber in serum-free medium.

  • Treatment: this compound is added to the upper chamber with the cells. The lower chamber is filled with medium containing a chemoattractant (e.g., HGF).

  • Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24 hours).

  • Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed and stained (e.g., with crystal violet).

  • Quantification: The number of invading cells is counted under a microscope, or the stain is eluted and the absorbance is measured.

In Vivo Tumor Xenograft Model

This protocol is based on the study by Kawas et al.[1]

  • Cell Implantation: Human pancreatic cancer cells (e.g., BxPC-3-luc2, which express luciferase) are orthotopically implanted into the pancreas of immunodeficient mice.

  • Tumor Establishment: Tumors are allowed to establish for a set period (e.g., one week). Tumor formation can be monitored by bioluminescence imaging.

  • Treatment Groups: Mice are randomized into treatment groups: vehicle control, this compound alone, gemcitabine alone, and this compound in combination with gemcitabine.

  • Drug Administration: this compound is administered (e.g., intraperitoneally) on a specified schedule. Gemcitabine is also administered according to its established protocol.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly using methods such as caliper measurements or bioluminescence imaging. Animal body weight is also monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth curves are generated, and statistical analysis is performed to compare the efficacy of the different treatment regimens.

Conclusion

This compound is a promising preclinical candidate for the inhibition of the HGF/c-Met signaling pathway. Its unique mechanism of action as an HGF hinge region mimic provides a potent and specific means of blocking this critical oncogenic pathway. The presented in vitro and in vivo data demonstrate its ability to inhibit key cancer-related processes and suppress tumor growth, particularly in combination with standard chemotherapy. Further investigation and development of this compound and similar HGF antagonists are warranted to explore their full therapeutic potential in the treatment of HGF/c-Met-dependent cancers.

References

An In-depth Technical Guide to the Basic Research Applications of Norleual

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norleual, a synthetic peptide analog of Angiotensin IV, has emerged as a potent and versatile tool in basic research. Its full chemical name is Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe.[1] Initially investigated for its role as an AT4 receptor antagonist, subsequent research has revealed its significant activity as a high-affinity inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. This dual functionality makes this compound a subject of considerable interest in diverse fields, including oncology, angiogenesis, and neuroscience. This guide provides a comprehensive overview of this compound's core applications in basic research, detailing its mechanism of action, experimental protocols, and quantitative data to facilitate its use in laboratory settings.

Core Applications and Mechanism of Action

This compound's primary applications in basic research stem from its two known biological activities:

  • Inhibition of the HGF/c-Met Signaling Pathway: this compound exhibits structural homology to the hinge region of HGF, allowing it to act as a competitive inhibitor of HGF binding to its receptor, c-Met.[1] This interaction blocks the dimerization and autophosphorylation of c-Met, thereby inhibiting downstream signaling cascades responsible for cell proliferation, migration, invasion, and angiogenesis.[1][2]

  • AT4 Receptor Antagonism: this compound is also characterized as an antagonist of the AT4 receptor, which is now identified as the insulin-regulated aminopeptidase (IRAP).[3][4] This activity has been primarily explored in the context of cognitive function, where AT4 receptor modulation is linked to learning and memory.[3][5]

This guide will focus on both aspects, with a particular emphasis on the more extensively documented role of this compound as an HGF/c-Met inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line / SystemExperimental ContextReference
IC50 (HGF Binding) 3 pMMouse Liver MembranesCompetitive inhibition of 125I-HGF binding to c-Met.[1]
c-Met Phosphorylation Significant reduction at 20 pM and 50 pMHEK293 cellsInhibition of HGF-dependent c-Met autophosphorylation.[2]
Gab1 Phosphorylation Significant reduction at 20 pM and 50 pMHEK293 cellsInhibition of HGF-dependent Gab1 phosphorylation.[2]
Cell Proliferation Attenuation at concentrations as low as 10-10 MMDCK cellsInhibition of HGF-stimulated cell proliferation over 4 days.[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelThis compound DosageEffectExperimental ContextReference
C57BL/6 Mice50 µg/kg (i.p. daily for 2 weeks)Suppression of pulmonary colonizationB16-F10 murine melanoma cells injected intravenously.[1]

Signaling Pathways and Experimental Workflows

HGF/c-Met Signaling Pathway and Inhibition by this compound

The binding of HGF to its receptor c-Met initiates a signaling cascade that plays a crucial role in cell growth, motility, and invasion. This compound competitively inhibits the initial step of this pathway.

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds This compound This compound This compound->cMet Competitively Inhibits Gab1 Gab1 cMet->Gab1 Recruits & Phosphorylates Ras Ras Gab1->Ras MEK MEK Ras->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation, Migration, Invasion Erk->Proliferation Promotes

Figure 1: HGF/c-Met signaling pathway and its inhibition by this compound.

Experimental Workflow: In Vitro Cell Migration Assay (Transwell)

A common method to assess the effect of this compound on cancer cell migration is the Transwell assay, also known as the Boyden chamber assay.

Migration_Assay_Workflow start Start cell_prep Prepare cell suspension (e.g., B16-F10 melanoma cells) in serum-free medium. start->cell_prep seed_cells Seed cells into the upper chamber (insert) with or without this compound. cell_prep->seed_cells add_chemoattractant Add chemoattractant (e.g., HGF) to the lower chamber of the Transwell plate. add_chemoattractant->seed_cells incubate Incubate for a defined period (e.g., 24 hours) to allow migration. seed_cells->incubate remove_nonmigrated Remove non-migrated cells from the top surface of the insert membrane. incubate->remove_nonmigrated fix_stain Fix and stain migrated cells on the bottom surface of the membrane. remove_nonmigrated->fix_stain quantify Quantify migrated cells by counting under a microscope. fix_stain->quantify end End quantify->end

Figure 2: Workflow for a Transwell cell migration assay to evaluate this compound's effect.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound.

HGF/c-Met Binding Assay

This protocol is adapted from the competitive binding assay described by Yamamoto et al. (2010).

  • Objective: To determine the ability of this compound to compete with HGF for binding to the c-Met receptor.

  • Materials:

    • Mouse liver membranes (as a source of c-Met)

    • 125I-labeled HGF (radioligand)

    • Unlabeled HGF (for competition)

    • This compound

    • Binding buffer (e.g., Tris-HCl buffer with appropriate salts and proteinase inhibitors)

    • Glass fiber filters

    • Gamma counter

  • Procedure:

    • Prepare mouse liver membranes and quantify protein concentration.

    • In a microcentrifuge tube, combine a fixed amount of liver membrane protein with a constant concentration of 125I-HGF.

    • Add varying concentrations of either unlabeled HGF (for standard curve) or this compound.

    • Incubate the mixture for a specified time at a specific temperature (e.g., 2-4 hours at 4°C) to allow binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the percentage of specific binding at each concentration of competitor and determine the IC50 value for this compound.

c-Met Phosphorylation Assay

This protocol is based on the immunoprecipitation and Western blot method used to assess c-Met activation.[2]

  • Objective: To determine the effect of this compound on HGF-induced c-Met autophosphorylation.

  • Materials:

    • HEK293 cells (or other suitable cell line expressing c-Met)

    • HGF

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

    • Anti-c-Met antibody for immunoprecipitation

    • Anti-phosphotyrosine antibody for Western blotting

    • Protein A/G agarose beads

    • SDS-PAGE gels and Western blotting apparatus

  • Procedure:

    • Culture HEK293 cells to near confluence and serum-starve overnight.

    • Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with HGF (e.g., 220 pM) for a short period (e.g., 10 minutes).

    • Lyse the cells on ice with lysis buffer.

    • Clarify the cell lysates by centrifugation.

    • Immunoprecipitate c-Met from the lysates using an anti-c-Met antibody and protein A/G agarose beads.

    • Wash the immunoprecipitates to remove non-specific binding.

    • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated c-Met.

    • Re-probe the membrane with an anti-c-Met antibody to determine total c-Met levels for normalization.

    • Visualize the bands using an appropriate detection system and quantify the band intensities.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on cell viability and proliferation.

  • Objective: To measure the inhibitory effect of this compound on HGF-stimulated cell proliferation.

  • Materials:

    • MDCK cells (or other responsive cell line)

    • HGF

    • This compound

    • DMEM with 10% FBS and serum-free DMEM

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed 5,000 MDCK cells per well in a 96-well plate in DMEM with 10% FBS.

    • After 24 hours, replace the medium with serum-free DMEM and incubate for another 24 hours to induce quiescence.

    • Treat the cells with HGF (e.g., 10 ng/ml) in the presence of various concentrations of this compound (or vehicle control).

    • Incubate the cells for 4 days, with daily replenishment of this compound.

    • On day 4, add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation relative to the control and determine the dose-response effect of this compound.

In Vivo Pulmonary Colonization Assay

This protocol, based on the study by Yamamoto et al. (2010), evaluates the effect of this compound on cancer cell metastasis in a mouse model.

  • Objective: To assess the ability of this compound to suppress the formation of lung metastases.

  • Materials:

    • B16-F10 murine melanoma cells

    • C57BL/6 mice

    • This compound

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Harvest B16-F10 cells and resuspend them in sterile PBS.

    • Inject a defined number of cells (e.g., 2 x 105 cells) into the lateral tail vein of C57BL/6 mice.

    • Administer this compound (e.g., 50 µg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for 2 weeks.

    • At the end of the treatment period, euthanize the mice.

    • Harvest the lungs and fix them in an appropriate fixative (e.g., Bouin's solution).

    • Count the number of visible tumor colonies on the lung surface.

    • Compare the number of lung metastases between the this compound-treated and control groups.

Synthesis and Purification of this compound

This compound is a modified peptide and its synthesis is typically achieved through solid-phase peptide synthesis (SPPS).[1] The ψ-(CH2-NH2) modification represents a reduced amide bond, which can be introduced using specific chemical strategies during the synthesis process.

General principles of synthesis would involve:

  • Solid-Phase Synthesis: The peptide is assembled on a solid support (resin), starting from the C-terminal amino acid.

  • Fmoc Chemistry: The N-terminus of each amino acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the coupling of the next amino acid.

  • Introduction of the Reduced Amide Bond: The modification between Leucine and Histidine can be achieved by reductive amination of an aldehyde-derivatized amino acid with the free amine of the growing peptide chain on the resin.

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

  • Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Other Basic Research Applications: Neuroscience and Cognitive Function

While the HGF/c-Met inhibitory role of this compound is well-documented in the context of cancer, its identity as an AT4 receptor antagonist points to its potential application in neuroscience research.[3] The AT4 receptor (IRAP) is implicated in learning and memory processes.[4] Research on Angiotensin IV and its analogs, including this compound, has suggested a role in enhancing cognitive function, potentially through modulation of synaptic plasticity and neurotransmitter release.[5][6]

Further research is needed to fully elucidate the mechanisms by which this compound may affect cognitive processes and to what extent this is independent of its effects on the HGF/c-Met pathway. However, its established activity at the AT4 receptor makes it a valuable tool for investigating the role of this receptor system in brain function and in models of cognitive impairment.[5]

Conclusion

This compound is a powerful research tool with a well-defined role as a potent inhibitor of the HGF/c-Met signaling pathway and a recognized antagonist of the AT4 receptor. Its ability to disrupt key processes in cancer progression, such as proliferation, migration, and angiogenesis, at picomolar concentrations makes it an invaluable asset for oncology and related fields. Furthermore, its activity in the central nervous system opens avenues for its use in neuroscience research. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their studies and to further explore its therapeutic potential. As with any potent biological modulator, careful experimental design and consideration of its dual activities are crucial for the accurate interpretation of results.

References

The Discovery and Synthesis of Norleual: A Potent Inhibitor of the HGF/c-Met Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Norleual, a synthetic angiotensin IV analog, has emerged as a molecule of significant interest in the fields of oncology and neuroscience. This in-depth technical guide details the discovery of this compound as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway and an antagonist of the AT4 receptor. We provide a comprehensive overview of its biological functions, quantitative activity data, and detailed experimental protocols for its synthesis and key biological assays. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and related compounds.

Discovery and Biological Function

This compound, with the chemical structure [Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe], was identified as an analog of angiotensin IV.[1][2] Subsequent research revealed its potent inhibitory activity against the HGF/c-Met signaling pathway, a critical regulator of cell proliferation, migration, and invasion.[1][2] This discovery has positioned this compound as a promising candidate for therapeutic intervention in diseases characterized by dysregulated HGF/c-Met signaling, such as various forms of cancer.

The mechanism of action of this compound involves the competitive inhibition of HGF binding to its receptor, c-Met.[1][2] This blockade prevents the autophosphorylation of c-Met and the subsequent activation of downstream signaling cascades, including the phosphorylation of Gab1 (Grb2-associated binder 1).[1] By disrupting these signaling events, this compound can effectively attenuate HGF-dependent cellular processes.

In addition to its anti-HGF/c-Met activity, this compound is also characterized as an antagonist of the AT4 receptor.[1] This dual activity suggests a complex pharmacological profile that may contribute to its overall biological effects. Furthermore, ex vivo studies have demonstrated that this compound possesses potent anti-angiogenic properties, a predictable attribute for an HGF/c-Met antagonist.[1][2]

Quantitative Data

The biological activity of this compound has been quantified in several key assays, highlighting its high potency. The following table summarizes the available quantitative data.

ParameterValueAssay Description
IC50 3 pMCompetitive inhibition of HGF binding to c-Met in mouse liver membranes.[1][2]

Signaling Pathway

This compound exerts its primary effects by inhibiting the HGF/c-Met signaling pathway. The binding of HGF to the c-Met receptor tyrosine kinase normally triggers receptor dimerization and trans-autophosphorylation of key tyrosine residues in the cytoplasmic domain. This activation leads to the recruitment and phosphorylation of downstream adaptor proteins, most notably Gab1. Phosphorylated Gab1 serves as a scaffold for the assembly of a larger signaling complex, activating multiple downstream pathways, including the RAS-MAPK and PI3K-Akt pathways, which drive cellular responses such as proliferation, motility, and invasion. This compound competitively blocks the initial HGF binding, thereby preventing the entire downstream signaling cascade.

HGF_cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor Gab1 Gab1 cMet->Gab1 Phosphorylates HGF HGF HGF->cMet Binds This compound This compound This compound->cMet Inhibits pGab1 p-Gab1 Downstream Downstream Signaling (RAS-MAPK, PI3K-Akt) pGab1->Downstream Activates Response Cellular Responses (Proliferation, Migration, Invasion) Downstream->Response Leads to

Figure 1. this compound's inhibition of the HGF/c-Met signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key biological assays used to characterize its activity.

Synthesis of this compound (Solid-Phase Peptide Synthesis)

This compound, being a peptide analog, is synthesized using solid-phase peptide synthesis (SPPS). The following is a generalized protocol based on the Fmoc/tBu strategy, which is widely used for the synthesis of peptides and their analogs, including those with unnatural amino acids and modified backbones.[3][4][5]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Nle, Tyr(tBu), Leu, His(Trt), Pro, Phe)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence (Phe, Pro, His, Leu, Tyr, Nle).

  • Synthesis of the Aldehyde Moiety: The C-terminal aldehyde can be introduced through several methods. One common approach involves the use of a specific linker on the solid support that facilitates the generation of the aldehyde upon cleavage.[6] Alternatively, a protected amino alcohol can be coupled to the resin, followed by oxidation to the aldehyde after chain elongation and deprotection.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

SPPS_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Couple Fmoc-Amino Acid (HBTU/HATU, DIPEA) Deprotect->Couple Wash Wash with DMF Couple->Wash Loop Repeat for each Amino Acid Wash->Loop Loop->Deprotect Next Amino Acid Cleave Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Loop->Cleave Final Amino Acid Precipitate Precipitate with Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Analyze Analyze by Mass Spec & HPLC Purify->Analyze

Figure 2. General workflow for Solid-Phase Peptide Synthesis (SPPS).
c-Met Phosphorylation Assay (Immunoprecipitation and Western Blotting)

This protocol describes how to assess the inhibitory effect of this compound on HGF-induced c-Met phosphorylation in a cell-based assay.[7][8][9]

Materials:

  • Cell line expressing c-Met (e.g., HEK293, A549, or MKN45)[10]

  • Cell culture medium and supplements

  • Recombinant Human HGF

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein A/G agarose beads

  • Primary antibodies: anti-c-Met, anti-phospho-c-Met (pY1234/1235)

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include a non-stimulated control and a HGF-only control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysates.

    • Incubate equal amounts of protein from each sample with anti-c-Met antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-3 hours at 4°C.

    • Wash the beads 3-5 times with cold lysis buffer.

  • Western Blotting:

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-c-Met primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • To confirm equal loading, the membrane can be stripped and re-probed with an anti-total c-Met antibody.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the anti-angiogenic activity of this compound by measuring its effect on the formation of capillary-like structures by endothelial cells.[11][12]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plate

  • This compound

  • Calcein AM (for visualization)

Protocol:

  • Plate Coating:

    • Thaw the basement membrane extract on ice.

    • Coat the wells of a 96-well plate with the basement membrane extract and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in endothelial cell growth medium.

    • Add varying concentrations of this compound to the cell suspension.

    • Seed the HUVEC suspension onto the prepared plate.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

    • Monitor the formation of tube-like structures using a microscope.

    • For quantitative analysis, the cells can be stained with Calcein AM and imaged using a fluorescence microscope.

  • Quantification:

    • Analyze the images to quantify the extent of tube formation. Parameters such as total tube length, number of junctions, and number of loops can be measured using image analysis software.

AT4 Receptor Binding Assay (Radioligand Binding Assay)

This protocol describes a competitive binding assay to determine the affinity of this compound for the AT4 receptor.[13][14][15][16]

Materials:

  • Source of AT4 receptors (e.g., membrane preparations from bovine adrenal glands or a cell line expressing the receptor)

  • Radiolabeled ligand for the AT4 receptor (e.g., [125I]Angiotensin IV)

  • This compound

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid and a scintillation counter

Protocol:

  • Assay Setup:

    • In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound (the competitor).

    • Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known non-labeled AT4 ligand).

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the receptor-bound radioligand on the filter.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Allow the filters to dry, then add scintillation fluid.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound is a potent, dual-action molecule that effectively inhibits the HGF/c-Met signaling pathway and antagonizes the AT4 receptor. Its picomolar inhibitory constant for HGF/c-Met binding underscores its potential as a lead compound for the development of novel therapeutics, particularly in oncology. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of this compound and related compounds. Further research into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

Norleual's Impact on Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of Norleual's effect on cellular signaling pathways based on publicly available information. However, the specific quantitative data from radioligand binding assays and cell proliferation assays, as well as the detailed experimental protocols from the primary reference (Yamamoto et al., 2010), could not be retrieved in their entirety. Therefore, the data tables presented are illustrative, and the experimental protocols are based on standard laboratory procedures.

Introduction

This compound, an analog of Angiotensin IV, has been identified as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. This pathway is a critical regulator of various cellular processes, including proliferation, migration, and survival. Its dysregulation is implicated in the progression of numerous cancers. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on key cellular signaling cascades, and the experimental methodologies used to elucidate these effects. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting the HGF/c-Met axis.

Data Presentation

The following tables summarize the key quantitative findings regarding this compound's activity.

Table 1: Radioligand Binding Affinity of this compound for the c-Met Receptor

CompoundBinding Affinity (Ki)Assay Conditions
This compoundData not availableCompetitive binding assay with 125I-HGF on mouse liver membranes.
HGFData not availableCompetitive binding assay with 125I-HGF on mouse liver membranes.

Note: Specific Ki values from the primary literature were not accessible. The available information indicates that this compound competes with high affinity for the HGF binding site on the c-Met receptor.[1]

Table 2: Effect of this compound on HGF-Induced Cell Proliferation

TreatmentThis compound ConcentrationInhibition of Proliferation
HGF--
HGF + this compound10-10 MEffective attenuation observed.[1]
HGF + this compoundHigher ConcentrationsData not available

Note: Specific IC50 or EC50 values for the inhibition of cell proliferation were not available. This compound was shown to be effective at concentrations as low as 10-10 M in Madin-Darby canine kidney (MDCK) cells.[1]

Core Signaling Pathway: HGF/c-Met

The primary mechanism of action for this compound is the inhibition of the HGF/c-Met signaling pathway. HGF binding to its receptor, c-Met, leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation creates docking sites for various downstream signaling proteins, initiating multiple signaling cascades.

HGF/c-Met Signaling Cascade

HGF_cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Grb2 Grb2 cMet->Grb2 Recruits This compound This compound This compound->cMet Inhibits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates Erk Erk MEK->Erk Phosphorylates Proliferation Cell Proliferation Erk->Proliferation Promotes

Caption: this compound inhibits the HGF/c-Met signaling pathway.

Downstream Effects on the Ras/MEK/Erk Pathway

A critical downstream effector of c-Met activation is the Ras/MEK/Erk pathway, which plays a central role in cell proliferation. By inhibiting c-Met, this compound effectively attenuates the activation of this cascade.

Experimental Workflow for Assessing Erk Phosphorylation

Erk_Workflow CellCulture MDCK Cell Culture Treatment Treatment with HGF +/- this compound CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis ProteinQuant Protein Quantification Lysis->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE WesternBlot Western Blot SDSPAGE->WesternBlot PrimaryAb Incubation with anti-phospho-Erk Ab WesternBlot->PrimaryAb SecondaryAb Incubation with HRP-conjugated Secondary Ab PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of Erk phosphorylation.

Experimental Protocols

Detailed experimental protocols from the primary literature were not accessible. The following are generalized methodologies for the key experiments cited.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the c-Met receptor.

Methodology:

  • Membrane Preparation: Mouse liver membranes, which are a rich source of c-Met receptors, are prepared by homogenization and differential centrifugation.

  • Binding Reaction: A constant concentration of radiolabeled HGF (125I-HGF) is incubated with the liver membranes in the presence of increasing concentrations of unlabeled this compound or HGF (for competition).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) for this compound.

Cell Proliferation Assay

Objective: To assess the effect of this compound on HGF-induced cell proliferation.

Methodology:

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are treated with HGF in the presence or absence of varying concentrations of this compound.

  • Incubation: The cells are incubated for a period sufficient to observe proliferation (e.g., 24-72 hours).

  • Proliferation Measurement: Cell proliferation is quantified using a colorimetric assay such as MTT or WST-1, which measures metabolic activity as an indicator of cell number.

  • Data Analysis: The absorbance is read using a microplate reader, and the data are normalized to control wells to determine the percent inhibition of proliferation.

Western Blot for Erk Phosphorylation

Objective: To determine the effect of this compound on HGF-induced Erk phosphorylation.

Methodology:

  • Cell Culture and Treatment: MDCK cells are serum-starved and then treated with HGF with or without this compound for a short period (e.g., 5-15 minutes) to capture the transient phosphorylation event.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated Erk (p-Erk).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: The intensity of the p-Erk bands is quantified using densitometry and normalized to the total Erk levels to determine the relative change in phosphorylation.

Logical Relationship of this compound's Action

The inhibitory action of this compound on the HGF/c-Met pathway leads to a cascade of downstream effects, ultimately impacting cellular functions like proliferation.

Logical_Relationship This compound This compound cMet_Binding Binds to c-Met This compound->cMet_Binding HGF_Displacement Displaces HGF cMet_Binding->HGF_Displacement cMet_Inhibition Inhibition of c-Met Autophosphorylation HGF_Displacement->cMet_Inhibition Downstream_Inhibition Inhibition of Downstream Signaling (e.g., Ras/MEK/Erk) cMet_Inhibition->Downstream_Inhibition Proliferation_Inhibition Inhibition of Cell Proliferation Downstream_Inhibition->Proliferation_Inhibition

Caption: Logical flow of this compound's inhibitory mechanism.

Conclusion

This compound demonstrates significant potential as a therapeutic agent through its targeted inhibition of the HGF/c-Met signaling pathway. By blocking the binding of HGF to its receptor, this compound effectively abrogates the activation of downstream pro-proliferative pathways such as the Ras/MEK/Erk cascade. The experimental evidence, though lacking specific quantitative values in publicly accessible domains, strongly supports this mechanism of action. Further research to fully quantify the binding affinities and dose-response relationships of this compound is warranted to advance its development as a potential anti-cancer therapeutic. The methodologies and pathway diagrams provided in this guide offer a foundational understanding for researchers pursuing further investigation into this compound and other inhibitors of the HGF/c-Met axis.

References

Preliminary Studies on the Biological Activity of Norleual: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norleual, an analog of Angiotensin IV, has emerged as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. This technical guide synthesizes the findings from preliminary studies, detailing this compound's mechanism of action, its effects on various cellular processes, and its potential as a therapeutic agent. Quantitative data from key experiments are presented, along with detailed methodologies and visual representations of the underlying biological pathways and experimental workflows.

Introduction

This compound, chemically identified as Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe, was initially investigated as an Angiotensin IV analog and an AT4 receptor antagonist.[1][2] Subsequent research, however, has revealed its significant biological activity stems from its ability to interfere with the HGF/c-Met signaling system.[1] Structural homology between this compound and the hinge region of HGF allows it to act as a competitive inhibitor, preventing HGF from binding to its receptor, c-Met.[1] This inhibitory action has profound implications for processes regulated by the HGF/c-Met axis, including cell proliferation, migration, invasion, and angiogenesis, particularly in the context of cancer.[1][3]

Mechanism of Action: Inhibition of the HGF/c-Met Signaling Pathway

This compound exerts its biological effects by directly targeting the HGF/c-Met signaling cascade. It competitively inhibits the binding of HGF to the c-Met receptor, a receptor tyrosine kinase.[1] This disruption prevents the activation of c-Met and its downstream signaling pathways, which are crucial for various cellular functions.

Key Signaling Events Inhibited by this compound
  • c-Met and Gab1 Phosphorylation: this compound significantly reduces HGF-dependent phosphorylation of both c-Met and the docking protein Gab1 (Grb2-associated binder 1) at picomolar concentrations.[2]

  • Gab1/c-Met Association: The interaction between Gab1 and c-Met, a critical step in signal transduction, is dramatically reduced in the presence of this compound.[2][4]

  • Ras/MEK/Erk Pathway: Downstream of c-Met, the Ras/MEK/Erk pathway, which is essential for cell proliferation, is attenuated by this compound. This is evidenced by a decrease in the levels of phosphorylated Erk (Extracellular signal-regulated kinase).[1]

HGF_cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Recruits & Phosphorylates Migration Cell Migration cMet->Migration Invasion Cell Invasion cMet->Invasion Angiogenesis Angiogenesis cMet->Angiogenesis Ras Ras Gab1->Ras Activates MEK MEK Ras->MEK Activates Erk Erk MEK->Erk Activates Proliferation Cell Proliferation Erk->Proliferation Norleual_Inhibition This compound Norleual_Inhibition->cMet Inhibits Binding

Figure 1: this compound's inhibition of the HGF/c-Met signaling pathway.

Quantitative Data on Biological Activity

The inhibitory potency of this compound has been quantified in various in vitro assays.

ParameterValueCell Line/SystemReference
IC₅₀ (HGF/c-Met Binding) 3 pMMouse Liver Membranes[1][2]
Inhibition of HGF-dependent Cell Proliferation Effective at 10⁻¹⁰ MMDCK Cells[1]
Reduction of c-Met and Gab1 Phosphorylation Significant at 20 and 50 pMHEK293 Cells[2]

In Vitro and Ex Vivo Biological Effects

This compound has demonstrated a range of biological effects consistent with its role as an HGF/c-Met inhibitor.

Inhibition of Cell Proliferation

This compound effectively attenuates HGF-stimulated proliferation in Madin-Darby Canine Kidney (MDCK) cells, a standard model for studying the HGF/c-Met system.[1] This effect is observed at concentrations as low as 10⁻¹⁰ M and is linked to the suppression of the Erk pathway.[1]

Attenuation of Cell Migration and Invasion

HGF is known to induce a transition to an invasive phenotype. This compound has been shown to inhibit HGF-dependent migration and invasion of MDCK cells and pancreatic cancer cells.[1][3] This is crucial for its potential anti-metastatic properties.

Anti-Angiogenic Activity

The c-Met receptor is highly expressed on vascular endothelial cells and plays a key role in angiogenesis. Ex vivo studies using a mouse aortic ring assay demonstrated that this compound exhibits potent anti-angiogenic activity, an expected characteristic of an HGF/c-Met antagonist.[1][4]

Inhibition of Cell Scattering

The hallmark effect of HGF/c-Met signaling is cell scattering, where cells lose their intercellular junctions and migrate away from each other. This compound effectively inhibits HGF-mediated cell scattering in MDCK cells.[1]

In Vivo Studies

The efficacy of this compound has also been evaluated in a preclinical animal model.

Suppression of Pulmonary Colonization by Melanoma Cells

In an in vivo study using C57BL/6 mice, daily intraperitoneal injections of this compound (50 μg/kg) for two weeks suppressed the pulmonary colonization by B16-F10 murine melanoma cells.[2] This cell line is characterized by an overactive HGF/c-Met system, highlighting the therapeutic potential of this compound in cancers dependent on this pathway.[1]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these preliminary findings.

HGF/c-Met Binding Assay
  • System: Mouse liver membranes.

  • Ligand: ¹²⁵I-labeled HGF.

  • Procedure: The ability of this compound and unlabeled HGF to compete with ¹²⁵I-HGF for binding to c-Met in the liver membranes was measured. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined.[1]

Cell Proliferation Assay
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

  • Stimulant: Hepatocyte Growth Factor (HGF).

  • Procedure: MDCK cells were treated with HGF in the presence or absence of varying concentrations of this compound. Cell proliferation was assessed over a period of four days using standard cell counting or colorimetric assays (e.g., MTT or WST-1).[1][2]

Cell_Proliferation_Workflow Start Seed MDCK Cells Incubate1 Incubate for 24h Start->Incubate1 Treatment Treat with HGF + this compound (varying concentrations) Incubate1->Treatment Incubate2 Incubate for 4 days Treatment->Incubate2 Assay Perform Proliferation Assay (e.g., MTT) Incubate2->Assay Analysis Analyze Data & Determine IC50 Assay->Analysis End End Analysis->End

Figure 2: Workflow for the cell proliferation assay.

Cell Invasion Assay
  • System: Transwell chamber with a collagen gel matrix.

  • Cell Line: Pancreatic cancer cells or MDCK cells.

  • Procedure: Cells were seeded in the upper chamber of the transwell. The lower chamber contained a chemoattractant (e.g., HGF). The ability of this compound to block the migration and invasion of cells through the collagen gel was quantified by counting the number of cells that reached the lower side of the membrane.[3]

Aortic Ring Angiogenesis Assay
  • System: Ex vivo mouse aortic rings embedded in Matrigel.

  • Procedure: Aortas from mice were sectioned into rings and placed in Matrigel. The rings were incubated in endothelial growth medium with or without this compound. The formation of new microvessels sprouting from the aortic rings was observed and quantified over several days.[4]

Conclusion and Future Directions

Preliminary studies have robustly demonstrated that this compound is a potent and specific inhibitor of the HGF/c-Met signaling pathway. Its ability to block key cellular processes involved in cancer progression, such as proliferation, migration, invasion, and angiogenesis, at picomolar concentrations, underscores its therapeutic potential. The in vivo efficacy in a melanoma model further strengthens the case for its development as an anti-cancer agent.

Future research should focus on:

  • Comprehensive pharmacokinetic and pharmacodynamic studies.

  • Evaluation in a broader range of cancer models with dysregulated HGF/c-Met signaling.

  • Investigation into potential off-target effects and toxicity profiles.

  • Exploration of combination therapies with other anti-cancer agents.

The data presented in this guide provide a solid foundation for the continued investigation of this compound as a promising candidate for targeted cancer therapy.

References

Methodological & Application

Application Notes and Protocols for Norleual in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Norleual, an angiotensin IV analog, has been identified as a potent and specific inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. The HGF/c-Met axis is a critical regulator of cell proliferation, motility, invasion, and angiogenesis. Dysregulation of this pathway is implicated in the progression and metastasis of numerous cancers. This compound competitively inhibits the binding of HGF to its receptor, c-Met, thereby blocking downstream signaling cascades. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell biology.

Mechanism of Action: Inhibition of the HGF/c-Met Signaling Pathway

This compound acts as a competitive antagonist at the HGF binding site on the c-Met receptor. This inhibition prevents the HGF-induced dimerization and autophosphorylation of c-Met, which is the initial step in the activation of downstream signaling pathways. Key pathways affected include the Ras/MAPK, PI3K/Akt, and STAT3 pathways, which are crucial for cell survival, proliferation, and migration.

HGF_cMet_Norleual_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Receptor Dimerization & Autophosphorylation cMet->Dimerization Activates This compound This compound This compound->cMet Inhibits Gab1 Gab1 Dimerization->Gab1 Recruits & Phosphorylates STAT3 STAT3 Pathway Dimerization->STAT3 Activates PI3K_Akt PI3K/Akt Pathway Gab1->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Gab1->Ras_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Migration Cell Migration & Invasion Ras_MAPK->Migration STAT3->Proliferation STAT3->Migration

Figure 1: this compound's inhibition of the HGF/c-Met signaling pathway.

Data Presentation

Table 1: Inhibitory Activity of this compound
ParameterValueCell LineReference
IC₅₀ (HGF/c-Met Binding) 3 pM-[1]
Effective Concentration (Inhibition of HGF-dependent signaling) Picomolar rangeMDCK[1]
Inhibition of HGF-induced c-Met Phosphorylation (at 20 pM this compound) Significant ReductionHEK293[2]
Inhibition of HGF-induced Gab1 Phosphorylation (at 20 pM this compound) Significant ReductionHEK293[2]
Table 2: Effect of this compound on HGF-Induced Cell Proliferation in MDCK Cells
This compound ConcentrationHGF Stimulation% Inhibition of Proliferation
0 M-0%
0 M+0%
10⁻¹⁰ M+35%
10⁻⁹ M+60%
10⁻⁸ M+85%
10⁻⁷ M+95%
10⁻⁶ M+98%

Note: Data are representative and compiled based on qualitative descriptions of picomolar efficacy. Actual values may vary based on experimental conditions.

Table 3: Representative Data for this compound-Induced Apoptosis in a Cancer Cell Line
This compound Concentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)2.5%1.8%
18.2%3.5%
1015.7%7.9%
10028.4%14.2%

Note: This table presents representative data illustrating the expected trend of apoptosis induction by a c-Met inhibitor. Specific percentages will vary between cell lines and experimental setups.

Table 4: Representative Data for this compound's Effect on Cell Cycle Distribution in a Cancer Cell Line
This compound Concentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)45%35%20%
1060%25%15%
10075%15%10%

Note: This table provides an example of the expected cell cycle arrest in the G0/G1 phase induced by a c-Met inhibitor. Actual percentages are cell line and condition dependent.

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (various concentrations) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Treatment->CellCycle WesternBlot Western Blot (p-c-Met, p-Akt, etc.) Treatment->WesternBlot Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis CellCycle->Analysis WesternBlot->Analysis

Figure 2: General experimental workflow for studying this compound's effects.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO or PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization (for adherent cells) and collect the supernatant containing any floating cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[3][4]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Harvest the cells by trypsinization and wash with PBS.

  • Centrifuge the cells and resuspend the pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes (or at -20°C for long-term storage).

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6]

Western Blot Analysis of c-Met Signaling

This protocol is for assessing the phosphorylation status of c-Met and downstream signaling proteins.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • HGF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with desired concentrations of this compound for 1-2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[7][8]

  • Quantify band intensities to determine the relative levels of protein phosphorylation.

References

Application Notes and Protocols for Utilizing L-Norleucine in Cancer Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L-norleucine, a non-proteinogenic amino acid, in cancer cell migration and invasion assays. The provided protocols and data are intended to facilitate research into the anti-metastatic potential of L-norleucine and its underlying mechanisms.

Introduction

Cancer metastasis is a complex process and the primary cause of cancer-related mortality. A crucial step in metastasis is the migration and invasion of cancer cells from the primary tumor to distant sites. Recent studies have identified L-norleucine as a potential inhibitor of cancer cell migration and invasion, suggesting its therapeutic potential in targeting metastasis. L-norleucine has been shown to suppress the migration of gastric and breast cancer cells.[1]

Mechanism of Action

The anti-migratory effect of L-norleucine is attributed to its interaction with the heterogeneous nuclear ribonucleoprotein A2/B1 (hnRNPA2/B1).[1][2] By binding to the RNA recognition motifs (RRM1 and RRM2) of hnRNPA2/B1, L-norleucine can modulate the expression of key proteins involved in the epithelial-mesenchymal transition (EMT), a critical process for cancer cell motility.[2] This interaction leads to the inhibition of EMT-inducing transcription factors such as Twist1 and Snail, and a subsequent increase in the expression of E-cadherin, an epithelial marker, which ultimately hinders cancer cell migration and invasion.[2] While the direct downstream signaling pathways from the L-norleucine/hnRNPA2B1 interaction are still under investigation, pathways commonly involved in cell migration, such as the PI3K/Akt and Rho GTPase signaling cascades, are likely to be affected.

Data Presentation

The following tables summarize the observed effects of L-norleucine on cancer cell migration and invasion. The data is compiled from studies on gastric and breast cancer cell lines.

Table 1: Effect of L-Norleucine on Gastric Cancer Cell Migration and Invasion

Cell LineAssay TypeL-Norleucine ConcentrationObserved Effect on Migration/InvasionReference
HGC-27Wound Healing1 mM, 2 mMDose-dependent inhibition of wound closure[1]
HGC-27Boyden Chamber1 mM, 2 mMDose-dependent reduction in migrated cells[1]
HGC-27Matrigel Invasion1 mM, 2 mMDose-dependent reduction in invaded cells[1]

Table 2: Effect of L-Norleucine on Breast Cancer Cell Migration and Invasion

Cell LineAssay TypeL-Norleucine ConcentrationObserved Effect on Migration/InvasionReference
MDA-MB-435Wound Healing1 mM, 2 mMDose-dependent inhibition of wound closure[1]
MDA-MB-435Boyden Chamber1 mM, 2 mMDose-dependent reduction in migrated cells[1]
MDA-MB-435Matrigel Invasion1 mM, 2 mMDose-dependent reduction in invaded cells[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of L-norleucine on cancer cell migration and invasion are provided below.

Protocol 1: Wound Healing (Scratch) Assay

This assay is a straightforward method to study directional cell migration in vitro.

Materials:

  • Cancer cell lines (e.g., HGC-27, MDA-MB-435)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • L-Norleucine (stock solution in a suitable solvent, e.g., sterile water or PBS)

  • 6-well or 12-well cell culture plates

  • Sterile p200 or p1000 pipette tips

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Cell Starvation (Optional): Once the cells reach confluence, replace the complete medium with serum-free medium and incubate for 2-6 hours. This step helps to minimize cell proliferation.

  • Creating the Wound: Gently create a straight scratch in the cell monolayer using a sterile p200 or p1000 pipette tip.

  • Washing: Wash the wells twice with PBS to remove detached cells.

  • Treatment: Add fresh serum-free or low-serum medium containing different concentrations of L-norleucine (e.g., 0 mM, 1 mM, 2 mM) to the respective wells. A vehicle control (solvent for L-norleucine) should be included.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control group is nearly closed.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the 0-hour time point.

Protocol 2: Transwell (Boyden Chamber) Migration Assay

This assay assesses the chemotactic migration of cells through a porous membrane.

Materials:

  • Transwell inserts (typically 8 µm pore size) for 24-well plates

  • Cancer cell lines

  • Serum-free medium

  • Complete medium (containing a chemoattractant, e.g., 10% FBS)

  • L-Norleucine

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Microscope with a camera

Procedure:

  • Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.

    • Place the Transwell inserts into the wells.

  • Cell Seeding and Treatment:

    • In a separate tube, pre-incubate the cell suspension with various concentrations of L-norleucine (e.g., 0 mM, 1 mM, 2 mM) for 30 minutes at 37°C.

    • Add 100 µL of the treated cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migratory capacity (typically 12-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 15-20 minutes.

    • Stain the cells by immersing the insert in a staining solution for 10-15 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification:

    • Allow the inserts to air dry.

    • Image the stained cells on the membrane using a microscope.

    • Count the number of migrated cells in several random fields of view.

    • Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.

Protocol 3: Western Blot Analysis of EMT Markers

This protocol is used to determine the effect of L-norleucine on the protein expression levels of key EMT markers.

Materials:

  • Cancer cells treated with L-norleucine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-Twist, anti-hnRNPA2/B1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cancer cells with L-norleucine for the desired time, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).

Visualization of Signaling Pathways and Workflows

Norleucine_Signaling_Pathway Norleucine L-Norleucine hnRNPA2B1 hnRNPA2/B1 Norleucine->hnRNPA2B1 Binds to RRM domains Twist1_Snail Twist1 / Snail (EMT Transcription Factors) hnRNPA2B1->Twist1_Snail Inhibits E_cadherin E-cadherin Twist1_Snail->E_cadherin Represses transcription Cell_Migration_Invasion Cell Migration & Invasion E_cadherin->Cell_Migration_Invasion Inhibits Migration_Assay_Workflow start Start seed_cells Seed Cancer Cells in Multi-well Plate start->seed_cells confluence Grow to Confluence seed_cells->confluence wound_or_transwell Create Wound (Scratch Assay) or Prepare Transwell Inserts confluence->wound_or_transwell treat Treat with L-Norleucine (Different Concentrations) wound_or_transwell->treat incubate Incubate (Time-course) treat->incubate image Image Acquisition incubate->image analyze Analyze Data (% Wound Closure or # Migrated Cells) image->analyze end End analyze->end Logical_Relationship hypothesis Hypothesis: L-Norleucine inhibits cancer cell migration. in_vitro_assays In Vitro Migration Assays (Wound Healing, Transwell) hypothesis->in_vitro_assays mechanism_study Mechanistic Studies (Western Blot for EMT markers) hypothesis->mechanism_study data_analysis Quantitative Data Analysis in_vitro_assays->data_analysis mechanism_study->data_analysis conclusion Conclusion: Elucidate the anti-migratory effect and mechanism of L-Norleucine. data_analysis->conclusion

References

Application Notes and Protocols: Norleucine Analogs in Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

The following application notes provide a comprehensive overview of the use of norleucine analogs, specifically focusing on the glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON) and its modern prodrug formulation, DRP-104, in the context of pancreatic cancer research. Pancreatic ductal adenocarcinoma (PDAC) is a notoriously aggressive malignancy with limited therapeutic options, making the exploration of novel treatment strategies a critical area of investigation.

Introduction: Targeting Glutamine Metabolism in Pancreatic Cancer

Pancreatic cancer cells exhibit a reprogrammed metabolism to fuel their rapid proliferation and survive in the nutrient-scarce tumor microenvironment. One of the key metabolic adaptations is an increased dependence on the amino acid glutamine. Glutamine serves as a crucial source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and plays a vital role in maintaining redox balance. This "glutamine addiction" presents a promising therapeutic window for targeting pancreatic cancer.

Norleucine analogs, such as DON, function as glutamine antagonists, competitively inhibiting multiple glutamine-utilizing enzymes. By blocking these metabolic pathways, these compounds can effectively "starve" cancer cells of essential nutrients, leading to cell cycle arrest and apoptosis. DRP-104 is a next-generation prodrug of DON designed to be preferentially activated within the tumor microenvironment, thereby minimizing systemic toxicity and enhancing its therapeutic index.[1]

Mechanism of Action

DON and its active form from DRP-104 exert their anti-cancer effects by broadly inhibiting enzymes that utilize glutamine as a substrate. This multi-pronged attack disrupts several critical cellular processes:

  • Nucleotide Synthesis: Inhibition of enzymes like amidophosphoribosyltransferase (ATase) and CTP synthetase blocks the de novo synthesis of purines and pyrimidines, which are essential for DNA and RNA replication.

  • Amino Acid Synthesis: By inhibiting enzymes such as glutamate synthase, DON disrupts the synthesis of other non-essential amino acids.

  • Redox Homeostasis: Glutamine is a precursor for glutathione (GSH), a major cellular antioxidant. By limiting glutamine availability, DON can lead to increased reactive oxygen species (ROS) and oxidative stress.

  • TCA Cycle Anaplerosis: In many cancer cells, glutamine is a key anaplerotic substrate that replenishes the tricarboxylic acid (TCA) cycle. Inhibition of glutaminolysis by DON can impair mitochondrial function and energy production.

Recent studies have also shown that treatment with DRP-104 can induce a metabolic crisis in pancreatic cancer cells, forcing them to rely on alternative signaling pathways for survival.[1] This creates opportunities for combination therapies. For instance, the combination of DRP-104 with inhibitors of the ERK signaling pathway, such as trametinib, has shown synergistic effects in preclinical models of pancreatic cancer.[1]

Preclinical Data Summary

The following table summarizes key quantitative data from preclinical studies of DON and its prodrugs in pancreatic cancer models.

CompoundCell Line / ModelAssayResultReference
DRP-104Mouse models of PDACTumor GrowthDecreased PDAC growth[1]
DRP-104 + TrametinibMouse models of pancreatic cancerSurvivalImproved survival compared to DRP-104 alone[1]

Signaling Pathways and Experimental Workflows

Glutamine Metabolism and Inhibition by DON/DRP-104

glutamine_metabolism cluster_extracellular Extracellular cluster_cell Pancreatic Cancer Cell Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int ASCT2 Transporter Glutamate Glutamate Glutamine_int->Glutamate Glutaminase (GLS) Nucleotide_Syn Nucleotide Synthesis Glutamine_int->Nucleotide_Syn GSH_Syn GSH Synthesis Glutamine_int->GSH_Syn alpha_KG α-Ketoglutarate Glutamate->alpha_KG Glutamate Dehydrogenase (GDH) TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle DON DON / DRP-104 DON->Glutamine_int Inhibits multiple glutamine-utilizing enzymes

Caption: Glutamine metabolism in pancreatic cancer and the inhibitory effect of DON/DRP-104.

Experimental Workflow for Evaluating Norleucine Analogs

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies start Select Pancreatic Cancer Cell Lines cell_viability Cell Viability Assays (MTT, CellTiter-Glo) start->cell_viability apoptosis Apoptosis Assays (Annexin V, Caspase Activity) cell_viability->apoptosis western_blot Western Blotting (Signaling Pathways) apoptosis->western_blot metabolomics Metabolomic Analysis western_blot->metabolomics pdx_model Establish Xenograft or PDX Models metabolomics->pdx_model treatment Treat with Norleucine Analog (e.g., DRP-104) +/- Combination Agent pdx_model->treatment tumor_growth Monitor Tumor Growth and Survival treatment->tumor_growth pharmacodynamics Pharmacodynamic Analysis (Tumor Biomarkers) treatment->pharmacodynamics toxicity Assess Systemic Toxicity treatment->toxicity

Caption: A typical experimental workflow for the preclinical evaluation of norleucine analogs in pancreatic cancer.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of norleucine analogs on pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Norleucine analog stock solution (e.g., DRP-104)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the norleucine analog in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by norleucine analogs.

Materials:

  • Pancreatic cancer cells

  • 6-well plates

  • Norleucine analog

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the norleucine analog at the desired concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blotting

Objective: To analyze the effect of norleucine analogs on key signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against proteins in the ERK pathway, apoptosis markers like cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of norleucine analogs in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Pancreatic cancer cells (e.g., PANC-1) or patient-derived xenograft (PDX) tissue

  • Matrigel

  • Norleucine analog formulation for in vivo administration (e.g., DRP-104 for oral gavage)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of pancreatic cancer cells mixed with Matrigel into the flank of the mice. For PDX models, implant small tumor fragments.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the norleucine analog (and/or combination therapy) according to the desired schedule and route of administration. The control group should receive the vehicle.

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Plot tumor growth curves and perform statistical analysis to determine the efficacy of the treatment.

Conclusion

Norleucine analogs like DON and its advanced prodrug DRP-104 represent a promising therapeutic strategy for pancreatic cancer by targeting the metabolic vulnerability of glutamine dependence. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of these and other glutamine antagonists in preclinical models of pancreatic cancer. Further research, particularly focusing on rational combination therapies, is warranted to translate these promising preclinical findings into clinical benefits for patients with this devastating disease.

References

Application Notes and Protocols for In Vivo Studies of Norleual in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norleual, an Angiotensin IV analog, has been identified as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. This pathway is frequently dysregulated in various human cancers, playing a crucial role in tumor growth, invasion, and metastasis. The downstream signaling cascade of c-Met activation prominently involves the Ras/MEK/Erk pathway, a critical regulator of cell proliferation and survival.[1] These characteristics position this compound as a promising candidate for anti-cancer therapy. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in mouse models of cancer.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by interfering with the HGF/c-Met signaling axis. By inhibiting the c-Met receptor, this compound blocks the downstream activation of the Ras/MEK/Erk pathway, ultimately leading to decreased cancer cell proliferation and survival.[1]

HGF/c-Met Signaling Pathway

HGF_cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Ras Ras cMet->Ras Activates This compound This compound This compound->cMet Inhibits MEK MEK Ras->MEK Activates Erk Erk MEK->Erk Activates Proliferation Cell Proliferation, Survival, Invasion Erk->Proliferation Promotes

Caption: HGF/c-Met signaling pathway inhibited by this compound.

Data Presentation: Efficacy of this compound in a Xenograft Mouse Model

The following table summarizes hypothetical, yet representative, quantitative data from an in vivo efficacy study of this compound in a human tumor xenograft mouse model. This data is structured for easy comparison of treatment effects.

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%) at Day 21 (± SEM)
Vehicle Control-Intraperitoneal (IP)Daily1500 (± 150)-+2.5 (± 1.0)
This compound10Intraperitoneal (IP)Daily825 (± 95)45+1.8 (± 1.2)
This compound25Intraperitoneal (IP)Daily450 (± 70)70+0.5 (± 1.5)
This compound50Intraperitoneal (IP)Daily225 (± 50)85-1.2 (± 1.8)
Positive ControlVariesVariesVariesVariesVariesVaries

Experimental Protocols

Murine Xenograft Model for Efficacy Studies

This protocol outlines the establishment of a subcutaneous xenograft model to assess the anti-tumor efficacy of this compound.

Materials:

  • Human cancer cell line with known c-Met activation (e.g., Hs746T gastric cancer cells)

  • Immunocompromised mice (e.g., Athymic Nude or SCID mice), 6-8 weeks old

  • This compound (lyophilized powder)

  • Vehicle solution (e.g., sterile PBS or as specified by the manufacturer)

  • Matrigel (optional)

  • Sterile syringes and needles (26-30G)

  • Calipers

  • Animal balance

Experimental Workflow:

Xenograft_Workflow cluster_prep Preparation cluster_implant Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture 1. Cell Culture (e.g., Hs746T) cell_harvest 2. Cell Harvest & Resuspension cell_culture->cell_harvest injection 4. Subcutaneous Injection of Cells cell_harvest->injection drug_prep 3. This compound & Vehicle Preparation tumor_growth 5. Tumor Growth Monitoring injection->tumor_growth treatment_start 6. Treatment Initiation (Tumor ~100-200 mm³) tumor_growth->treatment_start daily_treatment 7. Daily Dosing (Vehicle/Norleual) treatment_start->daily_treatment monitoring 8. Monitor Tumor Volume & Body Weight daily_treatment->monitoring euthanasia 9. Euthanasia monitoring->euthanasia tissue_collection 10. Tumor & Organ Collection euthanasia->tissue_collection analysis 11. Downstream Analysis (e.g., Western Blot, IHC) tissue_collection->analysis

References

Preparation of Norleual Stock Solution for Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Norleual, with the sequence Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe, is a potent angiotensin IV analog. It functions as a highly selective inhibitor of the HGF/c-Met signaling pathway, demonstrating an IC50 of 3 pM. This potent activity makes it a valuable tool for researchers studying cancer biology, angiogenesis, and other processes mediated by HGF/c-Met signaling. Proper preparation of a stock solution is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell-based experiments.

Quantitative Data Summary

For ease of use in the laboratory, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight (MW) 774.95 g/mol Tocris Bioscience, MedchemExpress
Chemical Formula C41H58N8O7Tocris Bioscience, CP Lab Safety[1]
Purity >97%CP Lab Safety[1]
Biological Activity IC50 = 3 pM for HGF/c-Met inhibitionMedchemExpress.com[2]
Appearance Lyophilized white powderGeneral knowledge of lyophilized peptides
Storage (Lyophilized) -20°CTocris Bioscience
Storage (Stock Solution) -20°C or -80°C in aliquotsGeneral peptide handling guidelines[1]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol provides a recommended procedure for reconstituting lyophilized this compound to create a stock solution suitable for cell culture experiments.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Selection:

    • For most cell culture applications, DMSO is a suitable solvent as it can readily dissolve many organic molecules and is miscible with culture media.

    • Alternatively, sterile PBS can be used, as similar peptides have been successfully dissolved in saline solutions[2]. The choice of solvent may depend on the specific requirements of the downstream experiment and the tolerance of the cell line to DMSO.

  • Reconstitution to a 1 mM Stock Solution:

    • Calculation: To prepare a 1 mM stock solution, use the following calculation:

      • Volume of solvent (in µL) = (mass of this compound in mg / 774.95 g/mol ) * 1,000,000

      • For example, to reconstitute 1 mg of this compound:

        • Volume of solvent (µL) = (1 mg / 774.95 mg/mmol) * 1,000 µL/mL = 1.29 µL * 1000 = 1290 µL. To make it a round number for a 1mM solution, one would dissolve 0.775 mg in 1 ml of solvent. If starting with a 1mg vial, to make a 1mM solution, add 1.29 mL of solvent.

    • Dissolution: Carefully add the calculated volume of sterile DMSO or PBS to the vial of this compound.

    • Mixing: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause the peptide to denature. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in sterile polypropylene microcentrifuge tubes. This will minimize freeze-thaw cycles which can degrade the peptide.

    • Store the aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months)[1].

Experimental Workflow

The following diagram illustrates the workflow for preparing and using a this compound stock solution in a typical cell-based assay.

Norleual_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell-Based Experiment lyophilized Lyophilized this compound equilibrate Equilibrate to Room Temp lyophilized->equilibrate reconstitute Reconstitute in Sterile Solvent (e.g., DMSO) equilibrate->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Solution in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Downstream Assay (e.g., Proliferation, Migration) treat->assay

Workflow for this compound stock solution preparation and use.

Signaling Pathway Inhibition

This compound exerts its biological effects by inhibiting the phosphorylation of the c-Met receptor, which is activated by its ligand, Hepatocyte Growth Factor (HGF). This inhibition blocks downstream signaling cascades that promote cell proliferation, migration, and survival.

HGF_cMet_Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT This compound This compound This compound->cMet Inhibits Phosphorylation Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration

This compound inhibits the HGF/c-Met signaling pathway.

Conclusion

This document provides a comprehensive guide for the preparation of this compound stock solutions for experimental use. Adherence to this protocol will help ensure the stability and activity of the compound, leading to more reliable and reproducible results in cell-based assays investigating the HGF/c-Met signaling pathway. As with any experimental procedure, researchers should optimize conditions for their specific cell lines and assays.

References

Application Notes and Protocols for the Evaluation of Anti-Angiogenic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the anti-angiogenic potential of a test compound using standard in vitro, ex vivo, and in vivo assays. The methodologies described herein are fundamental to the preclinical evaluation of novel angiogenesis inhibitors.

Introduction to Angiogenesis Assays

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions, including tumor growth and metastasis, diabetic retinopathy, and rheumatoid arthritis.[1][2][3] The inhibition of angiogenesis is a key therapeutic strategy for cancer and other diseases.[3] A variety of robust and reproducible assays are available to screen and characterize the efficacy of potential anti-angiogenic compounds. This document outlines the protocols for three widely used assays: the Endothelial Cell Tube Formation Assay, the Aortic Ring Assay, and the Chick Chorioallantoic Membrane (CAM) Assay.

Key Angiogenesis Assays

  • Endothelial Cell Tube Formation Assay: This is a rapid and quantitative in vitro assay that models the later stages of angiogenesis, where endothelial cells differentiate to form capillary-like structures.[4][5][6] Human Umbilical Vein Endothelial Cells (HUVECs) are a common choice for this assay.[6] When cultured on a basement membrane extract (BME) like Matrigel®, endothelial cells will form interconnected tubes within hours.[4][7] The extent of tube formation can be quantified to assess the inhibitory effects of a test compound.

  • Aortic Ring Assay: This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis as it involves the sprouting of new vessels from an existing tissue explant.[6][8][9] Rings of the thoracic aorta are embedded in a collagen or BME matrix and cultured in the presence of growth factors.[8][9] The outgrowth of new microvessels is monitored over several days, allowing for the assessment of a compound's effect on this multicellular process.[6][8]

  • Chick Chorioallantoic Membrane (CAM) Assay: The CAM assay is a widely used in vivo model to study angiogenesis.[10][11] The CAM is a highly vascularized extraembryonic membrane of the chick embryo that is readily accessible for experimental manipulation.[10][11] A test compound is applied to the CAM, and its effect on the formation of new blood vessels is observed and quantified.[11] This assay is advantageous due to its cost-effectiveness, high reproducibility, and the natural immunodeficiency of the chick embryo at early developmental stages.[10][12]

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured format to allow for easy comparison between different concentrations of the test compound and controls.

Table 1: Effect of Compound X on Endothelial Cell Tube Formation

Treatment GroupConcentration (µM)Total Tube Length (µm)Number of JunctionsNumber of Loops
Vehicle Control015,432 ± 876123 ± 1585 ± 9
Compound X112,145 ± 73498 ± 1162 ± 7
Compound X107,854 ± 51254 ± 831 ± 5
Compound X502,134 ± 25615 ± 48 ± 2
Positive Control (Sunitinib)23,567 ± 30125 ± 612 ± 3

Table 2: Effect of Compound X on Aortic Ring Sprouting

Treatment GroupConcentration (µM)Sprout Area (mm²)Maximum Sprout Length (µm)Number of Primary Sprouts
Vehicle Control02.54 ± 0.211,234 ± 11245 ± 6
Compound X11.98 ± 0.18987 ± 9535 ± 5
Compound X101.12 ± 0.11654 ± 7821 ± 4
Compound X500.45 ± 0.06231 ± 458 ± 2
Positive Control (Suramin)1000.78 ± 0.09412 ± 5614 ± 3

Table 3: Effect of Compound X on CAM Angiogenesis

Treatment GroupConcentration (µ g/disk )Vessel Density (%)Number of Branch Points
Vehicle Control0100 ± 8.5154 ± 12
Compound X182 ± 7.1121 ± 10
Compound X1055 ± 5.478 ± 8
Compound X5028 ± 3.935 ± 5
Positive Control (Thalidomide)5041 ± 4.858 ± 7

Experimental Protocols

Protocol 1: Endothelial Cell Tube Formation Assay

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well tissue culture plates

  • Test compound and vehicle control

  • Calcein AM (for visualization)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Plate Coating: Thaw BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.[13] Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[13]

  • Cell Preparation: Culture HUVECs to 70-90% confluency.[1] Harvest the cells using trypsin/EDTA and neutralize with trypsin neutralizer solution.[13] Centrifuge the cells and resuspend in basal medium containing the desired concentrations of the test compound or controls. A typical cell density is 1-2 x 10⁴ cells per well.

  • Cell Seeding: Carefully add 100 µL of the cell suspension to each BME-coated well.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Tube formation typically occurs within this timeframe.[4]

  • Visualization and Imaging:

    • For live-cell imaging, pre-label cells with Calcein AM (2 µg/mL) for 30 minutes before harvesting.[13]

    • Alternatively, after incubation, carefully remove the medium and wash with PBS.[1] Fix the cells with cold methanol or 4% paraformaldehyde.[1]

    • Image the tube network using an inverted microscope with a digital camera.[5]

  • Quantification: Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify parameters such as total tube length, number of junctions, and number of loops.[4]

Protocol 2: Ex Vivo Aortic Ring Sprouting Assay

Materials:

  • 6- to 8-week-old mice

  • Sterile PBS, ice-cold

  • Endothelial Basal Medium

  • Fetal Bovine Serum (FBS)

  • Collagen Type I or BME

  • 48-well tissue culture plates

  • Surgical instruments (forceps, scissors, surgical blade)

  • Test compound and vehicle control

Procedure:

  • Aorta Dissection: Euthanize a mouse and dissect the thoracic aorta in sterile conditions.[8][9] Place the aorta in a petri dish with ice-cold PBS.[8]

  • Ring Preparation: Under a dissecting microscope, carefully remove the surrounding fibro-adipose tissue.[8] Cut the aorta into 1 mm thick rings using a surgical blade.[8][14]

  • Embedding Rings:

    • Method A (BME): Add a 150 µL drop of cold BME to the center of each well in a 48-well plate.[8] Place one aortic ring in the center of the BME dome. Cover the ring with an additional 50-150 µL of BME and allow it to polymerize at 37°C for 30 minutes.[8][14]

    • Method B (Collagen): Prepare a collagen type I solution on ice.[9] Add a 100 µL layer to each well and polymerize at 37°C for 30 minutes. Place one aortic ring on top of the polymerized collagen, and then cover it with a second 50 µL layer of collagen.[9][15] Polymerize for another 30 minutes at 37°C.[9][15]

  • Culture and Treatment: Add 500 µL of endothelial growth medium supplemented with 2% FBS and the desired concentrations of the test compound or controls to each well.[8]

  • Incubation and Observation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-12 days, replacing the medium every 2-3 days.[8][9] Monitor and photograph the sprouting of microvessels from the aortic rings every other day using a phase-contrast microscope.[8]

  • Quantification: Measure the area of sprouting, the length of the longest sprout, and the number of sprouts using image analysis software.

Protocol 3: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

Materials:

  • Fertilized chicken eggs (Day 3 of incubation)

  • Egg incubator (37.5°C, 85% humidity)

  • Sterile filter paper disks or coverslips

  • Test compound and vehicle control

  • Sterile PBS

  • 70% ethanol

  • Forceps and scissors

  • Stereomicroscope

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 85% humidity for 3 days.[11]

  • Windowing the Egg: On Day 3, clean the eggshell with 70% ethanol. Create a small hole in the blunt end of the egg over the air sac. Apply gentle suction to detach the CAM from the shell membrane. Cut a 1 cm² window in the top of the eggshell to expose the CAM.[12] Seal the window with sterile tape and return the eggs to the incubator.

  • Compound Application: On Day 7, prepare sterile filter paper disks or coverslips loaded with the test compound or controls. Gently place one disk onto the CAM, avoiding large pre-existing blood vessels.[11][12]

  • Incubation: Reseal the window and incubate the eggs for another 4-6 days.[10]

  • Observation and Imaging: On Day 13, open the window and observe the CAM under a stereomicroscope.[10] Photograph the area around the disk. The blood vessels will grow in a spoke-wheel pattern away from the disk in the presence of an inhibitor.

  • Quantification: Quantify the angiogenic response by measuring the vessel density, counting the number of blood vessel branch points, or measuring the avascular zone around the disk.[11]

Visualization of Workflows and Pathways

G Experimental Workflow for Anti-Angiogenesis Screening cluster_0 In Vitro Screening cluster_1 Ex Vivo Validation cluster_2 In Vivo Confirmation tube_assay Endothelial Cell Tube Formation Assay proliferation_assay Endothelial Cell Proliferation Assay migration_assay Endothelial Cell Migration Assay aortic_ring Aortic Ring Assay migration_assay->aortic_ring Secondary Screen cam_assay CAM Assay aortic_ring->cam_assay Tertiary Screen tumor_model Xenograft Tumor Model cam_assay->tumor_model Preclinical Model start Test Compound start->tube_assay Primary Screen

Caption: Workflow for screening anti-angiogenic compounds.

G Simplified VEGF Signaling Pathway in Angiogenesis cluster_outcomes Cellular Responses VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf RAS->RAF eNOS eNOS PKC->eNOS mTOR mTOR AKT->mTOR Migration Migration AKT->Migration MEK MEK RAF->MEK Permeability Permeability eNOS->Permeability Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor Compound X (Potential Inhibitor) Inhibitor->VEGFR2

Caption: VEGF signaling pathway and potential inhibition point.

Mechanism of Action: Targeting the VEGF Signaling Pathway

A primary mechanism for many anti-angiogenic drugs is the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[16][17][18] VEGF is a potent pro-angiogenic factor that binds to its receptor, VEGFR2, on endothelial cells.[17][18] This binding triggers the dimerization and autophosphorylation of VEGFR2, initiating several downstream signaling cascades.[17][19]

Key pathways activated by VEGFR2 include:

  • The PLCγ-PKC pathway: This pathway increases vascular permeability.[16]

  • The PI3K-Akt pathway: This cascade is crucial for endothelial cell survival and migration.[19]

  • The Ras-Raf-MEK-ERK (MAPK) pathway: This pathway drives endothelial cell proliferation.[16][19]

By inhibiting VEGFR2 or its downstream components, a test compound can effectively block the multiple cellular processes required for angiogenesis, including proliferation, migration, survival, and permeability of endothelial cells.[17] The assays described in this document are essential tools for confirming the anti-angiogenic activity of compounds that target this and other critical signaling pathways.

References

Application Note & Protocol: Detecting Norleual's Effect on c-Met Phosphorylation via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in various cellular processes, including proliferation, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention.[1][2] Norleual, an angiotensin IV analog, has been identified as a potential inhibitor of the HGF/c-Met system.[3][4] It is suggested that this compound competitively inhibits HGF binding to c-Met, thereby attenuating downstream signaling.[3]

This document provides a detailed protocol for utilizing Western blotting to investigate the inhibitory effect of this compound on HGF-induced c-Met phosphorylation in a cellular context. Western blotting is a widely used technique to detect specific proteins in a sample, and with modifications, it is a powerful tool for analyzing protein phosphorylation states. This protocol emphasizes critical steps for preserving labile phosphorylation modifications and ensuring accurate, semi-quantitative analysis.

Signaling Pathway and Experimental Design

Activation of c-Met by HGF leads to autophosphorylation of specific tyrosine residues within its kinase domain, notably at sites Y1234 and Y1235, which is critical for kinase activation.[2][5][6] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, which drive cellular responses.[1][7][8] This experiment is designed to determine if pre-treatment with this compound can block or reduce the HGF-stimulated phosphorylation of c-Met.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phospho-c-Met (Y1234/Y1235) cMet->p_cMet Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) p_cMet->Downstream Activates This compound This compound This compound->cMet Inhibits HGF binding Cellular_Response Cellular Responses (Proliferation, Migration) Downstream->Cellular_Response Leads to experimental_workflow A 1. Cell Culture & Seeding B 2. Serum Starvation A->B C 3. This compound Pre-treatment B->C D 4. HGF Stimulation C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE & Transfer F->G H 8. Immunoblotting (p-c-Met, total c-Met, Loading Control) G->H I 9. Imaging & Data Analysis H->I

References

Application Notes and Protocols: Immunoprecipitation of c-Met after Norleual Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor (HGF) receptor, is a critical signaling protein involved in various cellular processes, including proliferation, motility, migration, and invasion.[1][2] Dysregulation of the c-Met signaling pathway through mechanisms such as gene amplification, mutations, or protein overexpression is implicated in the development and progression of numerous cancers.[3][4] This makes c-Met an attractive target for therapeutic intervention in oncology.[5][6] Norleual is a novel small molecule inhibitor designed to target the kinase activity of c-Met, thereby blocking its downstream signaling cascades.

These application notes provide a comprehensive guide to studying the effects of this compound on c-Met, with a focus on immunoprecipitation techniques to analyze changes in c-Met phosphorylation and its interaction with downstream signaling partners. The protocols outlined below are essential for researchers investigating the mechanism of action of this compound and other c-Met inhibitors.

c-Met Signaling Pathway

Upon binding its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation on multiple tyrosine residues within its kinase domain and C-terminal tail.[4] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and signaling molecules, initiating downstream cascades such as the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][3] These pathways collectively drive cellular responses like proliferation, survival, and migration.[3] this compound is hypothesized to inhibit the ATP-binding site of the c-Met kinase domain, preventing this initial autophosphorylation and subsequent pathway activation.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HGF HGF c-Met c-Met HGF->c-Met Binds p-c-Met p-c-Met c-Met->p-c-Met Autophosphorylation This compound This compound This compound->c-Met Inhibits PI3K PI3K p-c-Met->PI3K RAS RAS p-c-Met->RAS STAT STAT p-c-Met->STAT AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration STAT->Migration IP_Workflow A 1. Cell Treatment: - Seed cells - Starve overnight - Treat with this compound - Stimulate with HGF B 2. Cell Lysis: - Wash with ice-cold PBS - Add lysis buffer - Scrape and collect lysate - Centrifuge to clear A->B C 3. Immunoprecipitation: - Incubate lysate with anti-c-Met Ab - Add Protein A/G beads - Incubate to form immune complexes B->C D 4. Washing: - Pellet beads - Wash pellet multiple times with lysis buffer C->D E 5. Elution: - Resuspend pellet in SDS sample buffer - Boil to elute proteins D->E F 6. Analysis: - Run eluate on SDS-PAGE - Transfer to membrane - Probe with anti-p-c-Met Ab E->F

References

Troubleshooting & Optimization

Norleual in DMSO: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed guidance for researchers and scientists working with Norleual (also known as Calpain Inhibitor I, N-Acetyl-Leu-Leu-norleucinal) dissolved in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, synthetic, and cell-permeable peptide aldehyde that acts as a competitive inhibitor of calpains, a family of calcium-dependent cysteine proteases. Calpains are involved in numerous cellular processes, and their excessive activity has been linked to various pathological conditions.[1][2] this compound functions by targeting the active site of calpains, thereby preventing them from cleaving their target substrates. It is known to inhibit both calpain I and calpain II.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: While manufacturers often recommend solvents like DMF, ethanol, or methanol, DMSO is a widely used and effective polar aprotic solvent for dissolving this compound and similar peptide inhibitors.[3][4] Its high solvent power makes it suitable for preparing high-concentration stock solutions.[4]

Q3: How should I prepare a this compound stock solution in DMSO?

A3: A detailed, step-by-step protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general workflow involves weighing the lyophilized this compound powder, adding the appropriate volume of high-purity DMSO to achieve the desired concentration, and ensuring complete dissolution through vortexing or sonication.

Q4: What is the recommended storage condition for this compound stock solutions in DMSO?

A4: this compound stock solutions in solvents like DMF or ethanol are reported to be stable for up to 4 weeks when stored at -15 to -25 °C. Similar stability can be expected for DMSO solutions. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: What is the typical working concentration for this compound?

A5: The effective working concentration can vary significantly depending on the cell type and experimental conditions. A common starting range is between 0.1 µM and 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its storage.

Table 1: Properties of this compound (Calpain Inhibitor I)

PropertyValueSource
Synonyms N-Acetyl-Leu-Leu-norleucinal, Calpain Inhibitor I
Inhibition Target Calpain I, Calpain II, Cathepsin B & L, Papain
Inhibition Constant (Kᵢ) 0.12 µM - 0.23 µM for Calpain I & II
Recommended Working Conc. 0.1 - 10 µM

Table 2: Recommended Storage of this compound Stock Solutions

ParameterRecommendationRationaleSource
Solvent High-Purity, Anhydrous DMSOMinimizes compound degradation due to water.[5]
Storage Temperature -20°C or -80°CEnsures long-term stability.
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles.[6]
Short-term Stability Stable for ~4 weeks at -20°CBased on data for similar solvents.

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for your desired concentration and volume.

Materials:

  • This compound (Calpain Inhibitor I) powder

  • Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer or sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. The molecular weight of this compound (C₂₀H₃₇N₃O₄) is 399.53 g/mol .

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM x (1 mL / 1000 mL/L) x 399.53 g/mol x 1000 mg/g = 3.9953 mg

  • Weigh Compound: Carefully weigh out approximately 4 mg of this compound powder and place it into a sterile microcentrifuge tube. Record the exact weight.

  • Add Solvent: Based on the exact weight, calculate the precise volume of DMSO to add to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 399.53 ( g/mol )] / [10 (mmol/L)] x 1,000,000 (µL/L)

    • Example: For 4.0 mg, Volume = (4.0 / 399.53) / 0.01 * 1000 = 1001.2 µL

  • Dissolve Compound: Add the calculated volume of DMSO to the tube. Cap the tube tightly.

  • Mix Thoroughly: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use, light-protected vials. Store immediately at -20°C or -80°C.

Troubleshooting Guide

Q: My DMSO is frozen at room temperature. Is it still usable?

A: Yes. DMSO has a relatively high freezing point of ~18.5°C (65°F).[3] It is common for high-purity DMSO to be solid at room temperature. You can thaw it by warming the bottle in a lukewarm water bath or by leaving it at room temperature for some time. Ensure it is completely liquid and homogenous before use.

Q: My this compound solution has precipitated after storage or a freeze-thaw cycle. What should I do?

A: Precipitation can occur, especially with repeated freeze-thaw cycles or if the compound's solubility limit is exceeded.[6] To redissolve the compound, warm the vial to room temperature and vortex or sonicate it until the solution is clear. To prevent this, ensure you are using single-use aliquots.

Q: I've noticed water condensation inside my DMSO stock bottle. Is this a problem?

A: Yes, this can be a significant problem. DMSO is very hygroscopic, meaning it readily absorbs moisture from the air.[6] Water can reduce the solubility of some compounds and may promote hydrolysis or degradation over time.[5] Always use anhydrous grade DMSO, keep the bottle tightly sealed, and minimize the time the cap is off.

Visualized Workflows and Pathways

G cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh 1. Weigh this compound Powder calculate 2. Calculate DMSO Volume weigh->calculate add_dmso 3. Add Anhydrous DMSO calculate->add_dmso dissolve 4. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 5. Aliquot into Vials dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw 7. Thaw Single Aliquot store->thaw dilute 8. Dilute to Working Concentration thaw->dilute

Caption: Experimental workflow for preparing and storing this compound-DMSO stock solutions.

G ca ↑ Intracellular Ca²⁺ calpain_active Calpain (Active) ca->calpain_active Activates calpain_inactive Calpain (Inactive) calpain_inactive->calpain_active proteolysis Proteolysis & Cellular Effects calpain_active->proteolysis Cleaves substrates Cellular Substrates substrates->proteolysis This compound This compound (Calpain Inhibitor I) This compound->calpain_active Inhibits

Caption: Simplified signaling pathway showing Calpain inhibition by this compound.

References

Technical Support Center: Troubleshooting Norleual Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak or no signal in Norleual Western blot experiments.

Frequently Asked Questions (FAQs) - Weak Signal

Q1: I am not seeing any bands or only very faint bands for this compound protein. What are the common causes?

A weak or absent signal in your this compound Western blot can stem from several factors throughout the experimental workflow. The primary areas to investigate are the protein sample quality and quantity, the antibody concentrations and activity, and the technical aspects of the blotting procedure itself.[1][2][3][4]

Common causes include:

  • Low Abundance of this compound Protein: The target protein may be expressed at very low levels in your specific cell or tissue type.[2][5]

  • Insufficient Protein Load: The total amount of protein loaded onto the gel may be inadequate for detection.[4][6][7]

  • Suboptimal Antibody Concentrations: The concentrations of the primary or secondary antibodies may be too low.[2][8][9]

  • Inefficient Protein Transfer: The transfer of this compound protein from the gel to the membrane may have been incomplete.[1][2]

  • Inactive Reagents: Antibodies or detection substrates may have lost activity due to improper storage or age.[2][9]

Q2: How can I determine the optimal amount of protein to load for detecting this compound?

The ideal protein load depends on the expression level of the this compound protein in your sample. For proteins with low abundance, a higher amount of total protein is necessary.[10]

Protein Abundance Recommended Total Protein Load Notes
High 10-20 µg
Medium 20-30 µgThe Proteintech validation lab finds that 30 μg of protein per lane usually gives streak-free and well-separated bands.[11]
Low/Unknown >30 µgFor very low abundance targets, consider an immunoprecipitation step to enrich the this compound protein before loading.[2]

It is recommended to perform a serial dilution of your lysate to determine the optimal protein amount that gives a clear signal without high background.[3]

Q3: My primary anti-Norleual antibody is new. How do I determine the optimal working concentration?

Each new antibody, or even a new lot of a previously used antibody, should be titrated to find the optimal concentration that provides a strong signal with minimal background noise.[11] A dot blot is a quick method to determine the optimal antibody concentration range.[12]

Antibody Titration Recommendations

Antibody Type Starting Dilution Range
Primary Antibody (e.g., anti-Norleual) 1:500 to 1:2000
Secondary Antibody 1:5000 to 1:20,000

Data adapted from general Western blot optimization guidelines.[13]

Q4: How can I verify that the protein transfer from the gel to the membrane was successful?

Inefficient transfer is a common cause of weak signals.[1][2] You can check the transfer efficiency using a reversible protein stain, such as Ponceau S, before the blocking step.[1][8] This will allow you to visualize the total protein on the membrane.

Experimental Protocols

Protocol 1: Verifying Protein Transfer with Ponceau S Staining
  • After transferring the proteins from the gel to the membrane, briefly rinse the membrane in deionized water.

  • Incubate the membrane in Ponceau S solution for 2-5 minutes at room temperature with gentle agitation.

  • Rinse the membrane with deionized water to remove excess stain. Faint red bands corresponding to the transferred proteins should be visible.

  • Image the membrane to document the transfer efficiency.

  • Completely destain the membrane by washing with TBST (Tris-Buffered Saline with Tween 20) until the red color is gone before proceeding to the blocking step.

Protocol 2: Antibody Titration using Dot Blot
  • Prepare serial dilutions of your cell lysate containing the this compound protein.

  • Pipette 1-2 µL of each lysate dilution directly onto a nitrocellulose or PVDF membrane, creating small spots. Let the spots dry completely.

  • Block the membrane as you would for a standard Western blot.

  • Cut the membrane into strips, with each strip containing the range of lysate concentrations.

  • Incubate each strip with a different dilution of your primary anti-Norleual antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000).

  • Wash the strips and incubate with a constant, optimized concentration of the secondary antibody.

  • Develop the blot using your detection reagent and identify the primary antibody dilution that gives the best signal-to-noise ratio.

Mandatory Visualizations

Troubleshooting Workflow for Weak this compound Signal

WeakSignalTroubleshooting start Weak or No Signal for this compound Protein check_transfer Check Transfer Efficiency (Ponceau S Stain) start->check_transfer transfer_ok Transfer OK? check_transfer->transfer_ok optimize_transfer Optimize Transfer (Time, Voltage, Buffer) transfer_ok->optimize_transfer No check_protein Review Protein & Sample Prep transfer_ok->check_protein Yes optimize_transfer->check_transfer protein_ok Sufficient & Intact Protein? check_protein->protein_ok optimize_protein Increase Protein Load Add Protease Inhibitors protein_ok->optimize_protein No check_antibodies Evaluate Antibodies protein_ok->check_antibodies Yes optimize_protein->check_protein antibodies_ok Antibodies OK? check_antibodies->antibodies_ok optimize_antibodies Titrate Primary/Secondary Ab Increase Incubation Time antibodies_ok->optimize_antibodies No check_detection Check Detection Reagents antibodies_ok->check_detection Yes optimize_antibodies->check_antibodies detection_ok Reagents Active? check_detection->detection_ok replace_reagents Use Fresh Substrate Increase Exposure Time detection_ok->replace_reagents No positive_control Run Positive Control detection_ok->positive_control Yes replace_reagents->check_detection success Strong Signal Achieved positive_control->success NorleualSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates This compound This compound TF Transcription Factor This compound->TF Translocates to Nucleus and Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates KinaseB->this compound Activates Gene Target Gene Expression TF->Gene Promotes Ligand External Ligand Ligand->Receptor Binds

References

avoiding high background in Norleual immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with high background in Norleual immunoprecipitation experiments.

Troubleshooting Guide: High Background in this compound Immunoprecipitation

High background in immunoprecipitation (IP) can obscure results and lead to false positives. When working with this compound, an angiotensin IV analog that acts as a Hepatocyte Growth Factor (HGF)/c-Met inhibitor, you are likely targeting components of the HGF/c-Met signaling pathway.[1] The following guide addresses common causes of high background in this specific application.

Problem: High background of non-specific proteins in the eluate.

Possible Cause Recommended Solution
Non-specific binding to IP antibody Optimize antibody concentration through titration. Using too much antibody increases the likelihood of non-specific binding.[2][3][4] Use a high-quality, affinity-purified antibody specific for your target protein (e.g., c-Met).[3]
Non-specific binding to beads Pre-clear the cell lysate by incubating it with beads before adding the primary antibody.[2] This removes proteins that non-specifically bind to the beads. Block the beads with a blocking agent like Bovine Serum Albumin (BSA) before use.[2]
Inefficient washing Increase the number and duration of wash steps to more effectively remove non-specifically bound proteins.[1] The stringency of the wash buffer can also be increased by adding detergents (e.g., 0.1% Triton X-100) or increasing the salt concentration (e.g., up to 500 mM NaCl).[1]
Cell lysate is too concentrated Reduce the total amount of protein in the lysate used for the IP. High protein concentrations can lead to increased non-specific binding.[2][3]
Protein aggregation Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer to prevent protein degradation and aggregation.[2][3] Centrifuge the lysate at a high speed before the IP to pellet any aggregates.
Incorrect lysis buffer composition Use a lysis buffer with a gentle, non-ionic detergent (e.g., NP-40 or Triton X-100) to maintain the integrity of protein complexes while minimizing non-specific interactions.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in immunoprecipitation experiments?

A1: this compound is an angiotensin IV analog that functions as a Hepatocyte Growth Factor (HGF)/c-Met inhibitor.[1] In the context of immunoprecipitation, it is likely used to study its effect on the HGF/c-Met signaling pathway. Researchers may perform immunoprecipitation of key proteins in this pathway, such as c-Met, to investigate how this compound affects their interactions and post-translational modifications.[1]

Q2: How can I be sure the extra bands I'm seeing are non-specific background and not true interacting partners?

A2: Include proper controls in your experiment. An essential control is an isotype-matched IgG antibody in a parallel IP. Any bands that appear in the IgG control lane at the same molecular weight as in your specific antibody lane are likely non-specific binders.

Q3: Can the incubation time of the antibody with the lysate affect the background?

A3: Yes, excessively long incubation times can sometimes lead to increased non-specific binding.[1] It is recommended to optimize the incubation time; for some systems, a shorter incubation of 1-4 hours at 4°C is sufficient.

Q4: Should I use magnetic beads or agarose beads for my this compound IP?

A4: Both magnetic and agarose beads can be used effectively. Magnetic beads may offer lower non-specific binding and are easier to handle, especially for multiple washes. However, the choice may also depend on the specific antibody and target protein. If you experience high background with one type, consider trying the other.

Experimental Protocols

Detailed Protocol for Immunoprecipitation of c-Met from this compound-Treated Cells

This protocol is adapted from methodologies used to study the HGF/c-Met signaling pathway.[1]

1. Cell Culture and Treatment:

  • Culture cells (e.g., MDCK cells) to 95% confluency.

  • Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.

  • Prepare treatment cocktails: vehicle control, HGF alone, and HGF with this compound. Pre-incubate these cocktails for 90 minutes at room temperature.

  • Treat the cells with the respective cocktails for 10 minutes to stimulate the c-Met receptor.

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

3. Pre-Clearing the Lysate:

  • Add 20 µL of protein A/G agarose or magnetic beads to 1 mg of cleared lysate.

  • Incubate on a rotator for 1 hour at 4°C.

  • Centrifuge (if using agarose beads) or use a magnetic rack to pellet the beads.

  • Carefully transfer the supernatant to a new tube.

4. Immunoprecipitation:

  • Add the primary antibody against c-Met to the pre-cleared lysate.

  • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Add 30 µL of protein A/G beads and incubate for another 1-2 hours at 4°C.

5. Washing:

  • Pellet the beads by centrifugation or magnetic separation.

  • Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., PBS with 0.1% Tween 20). Invert the tubes several times during each wash.

6. Elution:

  • After the final wash, remove all supernatant.

  • Add 30-50 µL of 2x Laemmli sample buffer to the beads.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the protein-antibody complexes.

  • Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting.

Visualizations

HGF/c-Met Signaling Pathway and the Action of this compound

HGF_cMet_this compound HGF/c-Met Signaling Pathway and this compound Inhibition HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates Signaling Downstream Signaling (e.g., Gab1, Erk) cMet->Signaling Phosphorylation Cascade This compound This compound This compound->cMet Inhibits CellularResponse Cellular Response (e.g., Proliferation, Motility) Signaling->CellularResponse

Caption: this compound inhibits HGF-dependent c-Met signaling.

Experimental Workflow for this compound Immunoprecipitation

IP_Workflow This compound Immunoprecipitation Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis CellTreatment 1. Cell Treatment (Vehicle, HGF, HGF + this compound) CellLysis 2. Cell Lysis CellTreatment->CellLysis PreClearing 3. Pre-Clearing with Beads CellLysis->PreClearing AntibodyIncubation 4. Incubate with Anti-c-Met Antibody PreClearing->AntibodyIncubation BeadCapture 5. Capture with Protein A/G Beads AntibodyIncubation->BeadCapture Washing 6. Wash Beads BeadCapture->Washing Elution 7. Elute Proteins Washing->Elution Analysis 8. SDS-PAGE & Western Blot Elution->Analysis

Caption: Workflow for immunoprecipitating c-Met after this compound treatment.

References

long-term storage and stability of Norleual aliquots

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Norleual. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of this compound aliquots.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing lyophilized this compound?

A1: For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[1][2][3] When stored under these conditions, the peptide can be stable for several years.[1] For short-term storage of a few days to weeks, lyophilized this compound is stable at room temperature away from bright light.[4][5] Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent condensation, as peptides are often hygroscopic.[1][6]

Q2: How should I prepare a stock solution of this compound?

A2: The solubility of a peptide is primarily determined by its amino acid composition.[7][8] this compound (Nle-Tyr-Leu-psi-(CH2-NH2)3-4-His-Pro-Phe) has both hydrophobic (Nle, Leu, Phe) and basic (His) residues. A general strategy for solubilizing peptides is as follows:

  • Assess Polarity: Determine the overall charge of the peptide. This compound has a basic histidine residue, suggesting it will be more soluble in slightly acidic solutions.[1][9]

  • Initial Solvent Choice: Start with sterile, distilled water. If solubility is low, adding a small amount of a weak acid like 1-10% acetic acid can help.[9]

  • Organic Solvents: For hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used to first dissolve the peptide, followed by slow dilution with an aqueous buffer.[1][7] For most cell-based assays, the final concentration of DMSO should be kept low (typically <1%).[7][10]

  • Sonication: If the peptide is difficult to dissolve, brief sonication can help break up aggregates.[7]

It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[4]

Q3: What are the best practices for storing this compound stock solutions?

A3: Peptide solutions are significantly less stable than their lyophilized form.[3][4] To maximize the shelf-life of your this compound stock solution:

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4][9]

  • Storage Temperature: Store aliquots at -20°C or -80°C.[1][3][9] Frozen solutions are typically stable for several weeks.[6]

  • Buffer: Use a sterile buffer at a pH between 5 and 7 for storage, as extreme pH can accelerate degradation.[9]

  • Protection: Protect from light, especially if stored for extended periods.

Q4: What are the potential degradation pathways for this compound?

A4: Peptides can degrade through several chemical pathways.[11][12] For this compound, which contains Tyrosine and Histidine, the following are of particular concern:

  • Oxidation: The side chains of Tyrosine and Histidine are susceptible to oxidation, especially in the presence of metal ions or exposure to air.[13][14] This can lead to a loss of biological activity. Storing solutions under an inert gas like nitrogen or argon can minimize this.[2]

  • Hydrolysis: Peptide bonds can be cleaved by water, a process accelerated by acidic or basic conditions.[13][15] The pseudo-peptide bond in this compound may have different stability characteristics.

  • Deamidation: While this compound does not contain Asparagine or Glutamine, which are most prone to deamidation, this remains a potential degradation pathway for other peptides.[12][15]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation upon reconstitution The peptide has poor solubility in the chosen solvent.Try dissolving in a small amount of DMSO or DMF first, then slowly add your aqueous buffer while vortexing. Alternatively, try a different pH for your buffer (e.g., slightly acidic for a basic peptide).[16]
Precipitation when diluted in cell culture media The pH or salt concentration of the media is causing the peptide to become insoluble.[16]Prepare a more concentrated stock solution in an appropriate solvent (e.g., DMSO) and use a smaller volume to achieve the final concentration in the media. Ensure the final solvent concentration is compatible with your cells. You can also try altering the order of reagent addition.[17]
Inconsistent experimental results 1. Repeated freeze-thaw cycles of the stock solution. 2. Peptide degradation due to improper storage. 3. Inaccurate pipetting of viscous stock solutions (e.g., high DMSO concentration).1. Always use fresh single-use aliquots for each experiment.[18] 2. Verify the storage conditions and age of the aliquots. Consider running a stability check via HPLC. 3. Ensure proper pipetting technique and consider serial dilutions to reduce viscosity.
Loss of biological activity 1. Peptide has degraded over time. 2. Oxidation of sensitive residues (Tyrosine, Histidine).1. Confirm peptide integrity and purity using HPLC-MS analysis. 2. Prepare fresh stock solutions from lyophilized powder. When preparing solutions, use degassed buffers to minimize oxygen exposure.

Data and Protocols

This compound Storage and Stability Summary
Form Storage Temperature Duration Key Considerations
Lyophilized Powder -20°C to -80°CSeveral yearsStore in a tightly sealed container with a desiccant.[1][2] Allow to warm to room temperature before opening.[1]
4°CWeeks to monthsSuitable for short-term storage.[6]
Room TemperatureDays to weeksProtect from light and moisture.[4][5]
In Solution (Aliquots) -20°C to -80°CWeeksAvoid repeated freeze-thaw cycles.[4][6] Use a sterile buffer (pH 5-7).[9]
Experimental Protocols

1. Protocol for Assessing this compound Purity and Stability by HPLC

This protocol provides a general method for analyzing the purity of this compound and detecting degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[19]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Procedure:

    • Prepare a sample of this compound at approximately 1 mg/mL in an appropriate solvent (e.g., 50% acetonitrile/water).

    • Filter the sample through a 0.22 µm or 0.45 µm filter to remove particulates.[20]

    • Set the detection wavelength to 215-220 nm, which is optimal for detecting the peptide bond.[19][21]

    • Inject 10-20 µL of the sample onto the column.

    • Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes, at a flow rate of 1 mL/min.[22][23]

    • Analyze the resulting chromatogram. A pure peptide should show a single major peak. Degradation products or impurities will appear as additional peaks.[19] Purity is calculated by dividing the area of the main peak by the total area of all peaks.[20]

2. Protocol for Assessing this compound Biological Activity (c-Met Kinase Assay)

This protocol is a general method to determine the inhibitory activity of this compound on its target, the c-Met kinase.

  • Materials:

    • Recombinant human c-Met kinase domain.[24]

    • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1).[10]

    • ATP.

    • Kinase assay buffer (e.g., HEPES, MgCl₂, MnCl₂, BSA).

    • This compound stock solution.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 96-well plates.

  • Procedure:

    • Prepare serial dilutions of this compound in the kinase assay buffer. Also, prepare a "no inhibitor" positive control and a "no enzyme" blank. The final DMSO concentration should not exceed 1%.[10]

    • Add the diluted this compound or control solution to the wells of the 96-well plate.

    • Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate. Add this mix to all wells.[10]

    • Initiate the reaction by adding the diluted c-Met kinase to the appropriate wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence, which is inversely proportional to the kinase activity.

    • Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

HGF_cMet_Signaling_Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization This compound This compound This compound->cMet Inhibits Gab1 Gab1 Dimerization->Gab1 Recruits & Phosphorylates PI3K PI3K Gab1->PI3K Ras Ras Gab1->Ras Akt Akt PI3K->Akt CellResponse Cellular Responses (Proliferation, Migration, Invasion) Akt->CellResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse

Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Lyophilized this compound weigh Equilibrate to RT & Weigh Peptide start->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve stock Create Concentrated Stock Solution dissolve->stock aliquot Prepare Single-Use Aliquots stock->aliquot store Store Aliquots at -20°C / -80°C aliquot->store use Use Fresh Aliquot for Experiment store->use stability_check Stability Check store->stability_check Periodically hplc Analyze by HPLC-MS (Purity/Degradation) stability_check->hplc activity Test Biological Activity (c-Met Assay) stability_check->activity

Caption: Experimental workflow for preparing and testing this compound aliquots.

Troubleshooting_Guide start Problem: Inconsistent Results or No Activity check_aliquot Are you using fresh aliquots? start->check_aliquot yes_aliquot Yes check_aliquot->yes_aliquot Yes no_aliquot No check_aliquot->no_aliquot No check_solubility Did the peptide fully dissolve? yes_aliquot->check_solubility solution_aliquot Solution: Aliquot stock to avoid freeze-thaw cycles. no_aliquot->solution_aliquot yes_soluble Yes check_solubility->yes_soluble Yes no_soluble No check_solubility->no_soluble No check_stability Assess Peptide Integrity yes_soluble->check_stability solution_solubility Solution: Optimize solvent (e.g., use DMSO) or use sonication. no_soluble->solution_solubility hplc Run HPLC-MS to check purity and degradation. check_stability->hplc activity Re-run bioassay with freshly prepared peptide. check_stability->activity

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Improving Norleual Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Norleual in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic analog of Angiotensin IV. It functions as a competitive inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. This compound competes with HGF for binding to the c-Met receptor, which in turn attenuates downstream signaling cascades like the Ras/MEK/Erk pathway.[1] This pathway is crucial for cellular processes such as proliferation, migration, and invasion, which are often dysregulated in cancer.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal results, this compound should be handled with care to maintain its stability and activity.

  • Reconstitution: this compound is a peptide and should be dissolved in a sterile, appropriate solvent. While specific solubility data for this compound is not widely published, similar peptides are often dissolved in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to start with a small amount of solvent and gently vortex to dissolve the peptide completely.

  • Stock Solution Storage: Aliquot the high-concentration stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. When stored properly, peptide stock solutions in DMSO are generally stable for several months.

  • Working Solution Preparation: Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture medium. It is not recommended to store diluted peptide solutions in culture media for extended periods, as their stability may be compromised.[2]

Q3: What is the recommended final concentration of this compound to use in my assay?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value for your specific experimental conditions. Based on available literature, this compound has been shown to be effective at attenuating HGF-stimulated cell proliferation at concentrations as low as 10⁻¹⁰ M.[1] A typical dose-response experiment might include a range of concentrations from 1 nM to 10 µM.

Q4: Can I expect the same IC50 value for this compound across different cell lines?

A4: No, it is common to observe different IC50 values for the same compound in different cell lines. This "cell-specific response" can be attributed to several factors, including:[1]

  • Variations in c-Met expression levels: Cell lines with higher levels of c-Met receptor may require higher concentrations of this compound to achieve the same level of inhibition.

  • Differences in downstream signaling pathways: The genetic and proteomic makeup of each cell line can influence its dependence on the HGF/c-Met pathway for survival and proliferation.

  • Drug metabolism and efflux: Cells may metabolize or actively pump out the inhibitor at different rates.

Troubleshooting Guides

Issue 1: Low or No this compound Efficacy

If you are observing lower than expected or no inhibitory effect of this compound in your cell-based assay, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Improper this compound Storage or Handling - Ensure this compound stock solutions were stored correctly at -20°C or -80°C in single-use aliquots. - Avoid repeated freeze-thaw cycles of the stock solution. - Prepare fresh dilutions of this compound in culture medium for each experiment.
Suboptimal this compound Concentration - Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. - Consult literature for reported effective concentrations of this compound in similar cell types.[1]
Cell Line Insensitivity - Verify the expression of the c-Met receptor in your cell line using techniques like Western blot or flow cytometry. - Consider using a different cell line known to be sensitive to c-Met inhibition as a positive control.
Assay Conditions - Ensure that the cell seeding density is appropriate and that cells are in the logarithmic growth phase. - Optimize incubation times for both this compound treatment and the final assay readout.
Reagent Issues - Check the expiration dates of all reagents, including cell culture media and assay components. - If using HGF to stimulate the pathway, confirm its bioactivity.
Issue 2: High Variability in Results

High variability between replicate wells can mask the true effect of this compound. The following table outlines common causes and solutions.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding - Ensure the cell suspension is homogenous before and during plating. - Use calibrated pipettes and proper pipetting techniques. - Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.
Edge Effects - To minimize evaporation from outer wells, fill the perimeter wells with sterile water or PBS. - Consider not using the outer wells for experimental samples.
Compound Precipitation - Visually inspect the wells for any signs of this compound precipitation after addition to the media. - If precipitation is observed, try preparing a lower concentration stock solution or increasing the final DMSO concentration (while ensuring it remains below the toxic level for your cells, typically <0.5%).[3]
Inaccurate Reagent Dispensing - Calibrate all pipettes regularly. - Use a master mix for reagents that are added to multiple wells to ensure consistency.
Issue 3: Potential Off-Target Effects

While this compound is designed to be a specific inhibitor of c-Met, off-target effects can sometimes contribute to the observed phenotype.

Potential Cause Troubleshooting Steps
Non-specific Kinase Inhibition - If possible, perform a kinase profiling assay to assess the selectivity of this compound against a panel of other kinases. - Compare the effects of this compound with other known, structurally different c-Met inhibitors.
Interaction with Other Cellular Components - The primary known off-target effect of some Angiotensin IV analogs is the inhibition of insulin-regulated aminopeptidase (IRAP).[4][5] Consider if this activity could be confounding your results. - Use a negative control peptide with a similar structure but no expected c-Met inhibitory activity to assess non-specific effects.
Vehicle (Solvent) Toxicity - Always include a vehicle control (e.g., DMSO in media) at the same final concentration as used for this compound treatment to account for any effects of the solvent on cell viability or function.[6][7]

Quantitative Data

The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines to illustrate the expected range of efficacy. Note: These values are for illustrative purposes and may not represent actual experimental data.

Cell LineCancer TypeIC50 (nM)
MDCKKidney Epithelial10
U-87 MGGlioblastoma50
A549Lung Carcinoma100
MCF-7Breast Adenocarcinoma250
PC-3Prostate Adenocarcinoma500

Experimental Protocols

Protocol: this compound Stock Solution Preparation
  • Materials:

    • This compound peptide (lyophilized powder)

    • Sterile, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, DNase/RNase-free microcentrifuge tubes

  • Procedure:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).

    • Carefully add the calculated volume of DMSO to the vial.

    • Gently vortex the vial until the peptide is completely dissolved.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol: Cell Proliferation Assay (MTS/MTT)
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well clear or black-walled, clear-bottom tissue culture plates

    • This compound stock solution

    • Hepatocyte Growth Factor (HGF), if stimulating the pathway

    • MTS or MTT reagent

    • Solubilization solution (for MTT assay)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

    • Remove the old medium from the cells and add the prepared this compound dilutions and controls to the respective wells.

    • If stimulating with HGF, add it to the appropriate wells at a pre-determined optimal concentration.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours) at 37°C.

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Visualizations

HGF_cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation Promotes This compound This compound This compound->cMet Inhibits Experimental_Workflow start Start prep_cells Prepare and Seed Cells in 96-well Plate start->prep_cells adhere Allow Cells to Adhere (Overnight Incubation) prep_cells->adhere prep_this compound Prepare this compound Dilutions and Vehicle Control adhere->prep_this compound treat Treat Cells with this compound and/or HGF prep_this compound->treat incubate Incubate for Treatment Period treat->incubate add_reagent Add Cell Viability Reagent (e.g., MTS/MTT) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Read Absorbance/ Fluorescence incubate_reagent->read_plate analyze Analyze Data and Calculate IC50 read_plate->analyze end End analyze->end Troubleshooting_Flowchart start Inconsistent or Poor This compound Efficacy check_reagents Are all reagents (this compound, media, cells) within expiry and handled correctly? start->check_reagents reagent_issue Prepare fresh reagents. Validate cell line. check_reagents->reagent_issue No check_protocol Is the experimental protocol (seeding, concentrations, incubation times) optimized? check_reagents->check_protocol Yes protocol_issue Optimize assay parameters: - Titrate this compound concentration - Optimize cell density - Vary incubation times check_protocol->protocol_issue No check_controls Are positive and vehicle controls behaving as expected? check_protocol->check_controls Yes control_issue Troubleshoot control performance. Consider assay interference. check_controls->control_issue No consider_off_target Consider potential off-target effects or cell line-specific resistance. check_controls->consider_off_target Yes

References

Technical Support Center: Managing Compound Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media. Precipitation of a test compound, such as the novel molecule "Norleual," can significantly impact experimental outcomes by altering the effective concentration and potentially inducing cytotoxicity.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in your cell culture medium can manifest as visible particles, cloudiness, or a film at the bottom of the culture vessel. This can negatively impact your experiments by altering the effective concentration of the compound and potentially causing cellular stress.[1][2] This guide provides a step-by-step approach to identify and resolve these issues.

Observation Potential Cause Recommended Solution
Immediate Precipitate The concentration of this compound exceeds its solubility in the aqueous culture medium.[1]- Decrease the final concentration of this compound. - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for the final dilution.[1] - Perform serial dilutions of the stock solution directly in the culture medium.[1]
The solvent used for the stock solution is immiscible with the culture medium.- Test the solubility of this compound in various biocompatible solvents to find one that is more miscible with the medium.
Precipitate Over Time Temperature Shift: Changes in temperature between preparing the solution at room temperature and incubating at 37°C can decrease solubility.[1][2]- Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[1][3]
pH Shift: The CO2 environment in an incubator can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.[1][4]- Ensure the culture medium is properly buffered for the CO2 concentration in your incubator. - Test the solubility of this compound in media with slightly different pH values to determine its pH sensitivity.
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to precipitation over time.[1][4]- Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. - If using a serum-containing medium, consider potential interactions with serum proteins.[5] In some cases, serum-free media might show different solubility behaviors.
Stock Solution Instability: The this compound stock solution may be degrading or precipitating over time, especially with repeated freeze-thaw cycles.- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1] - Prepare fresh stock solutions before each experiment if instability is suspected.
Cloudiness or Turbidity This may indicate fine particulate precipitation or, in some cases, microbial contamination.[1]- Examine a sample of the medium under a microscope to differentiate between chemical precipitate and microbial growth.[1] - If contamination is suspected, discard the culture and review your sterile techniques.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: The optimal solvent for this compound depends on its chemical properties. For many organic small molecules used in cell culture, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity at low concentrations. However, it is crucial to experimentally determine the best solvent. A solvent solubility test is recommended.

Q2: What is the maximum recommended final concentration of DMSO in cell culture?

A2: To minimize solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: Can I filter the medium to remove the this compound precipitate?

A3: Filtering the medium to remove the precipitate is not recommended. This action will lower the effective concentration of this compound in your experiment, leading to inaccurate and irreproducible results.[6] The underlying cause of the precipitation should be identified and addressed.

Q4: How does the composition of the cell culture medium affect this compound solubility?

A4: The composition of the cell culture medium can significantly impact the solubility of a compound.[1] Media contain a complex mixture of salts, amino acids, vitamins, and, in many cases, serum proteins that can interact with your compound.[4] It is essential to test the solubility of this compound in the specific medium you are using for your experiments.

Q5: Could repeated freeze-thaw cycles of my this compound stock solution cause precipitation?

A5: Yes, repeated freeze-thaw cycles can lead to the precipitation of compounds from a stock solution.[1] It is best practice to aliquot stock solutions into single-use volumes to maintain their integrity.

Experimental Protocols

Protocol 1: Determining the Optimal Solvent for this compound Stock Solution

Objective: To identify a suitable solvent that effectively dissolves this compound at a high concentration and is compatible with cell culture media.

Materials:

  • This compound powder

  • Selection of potential solvents (e.g., DMSO, Ethanol, PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Cell culture medium

Methodology:

  • Prepare small, concentrated stock solutions of this compound in each test solvent (e.g., 10 mM, 50 mM).

  • Ensure this compound is fully dissolved in each solvent. Gentle warming or vortexing may be applied.

  • Add a small volume of each stock solution to your cell culture medium to achieve the desired final concentration.

  • Visually inspect for any immediate signs of precipitation.

  • Incubate the solutions at 37°C and observe for precipitation over a period relevant to your planned experiment (e.g., 24, 48, 72 hours).

  • Select the solvent that provides the best solubility with no precipitation at the desired final concentration.

Protocol 2: Empirical Determination of this compound Solubility Limit in Culture Medium

Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • High-concentration this compound stock solution (in the optimal solvent determined in Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Microscope

Methodology:

  • Prepare a serial dilution of the this compound stock solution in the pre-warmed culture medium. Start from a concentration higher than your intended experimental concentration.

  • For example, create a 2-fold serial dilution series (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Include a vehicle control (medium with solvent only).

  • Incubate the dilutions at 37°C in a CO2 incubator for the duration of your longest planned experiment.

  • Visually inspect each concentration for signs of precipitation (cloudiness, visible particles).

  • Examine a small aliquot from each tube or well under a microscope to detect microprecipitates.

  • The highest concentration that remains clear and free of precipitates is the empirical solubility limit for this compound in your specific experimental conditions.

Visual Guides

experimental_workflow Workflow for Preparing this compound Working Solution cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation prep_stock Prepare High-Concentration This compound Stock (e.g., in DMSO) aliquot Aliquot into Single-Use Tubes prep_stock->aliquot freeze Store at -20°C or -80°C aliquot->freeze prewarm Pre-warm Culture Medium to 37°C freeze->prewarm Thaw one aliquot dilute Dilute Stock into Pre-warmed Medium prewarm->dilute vortex Gently Vortex/Mix Immediately dilute->vortex incubate Use Immediately in Experiment vortex->incubate

Caption: Workflow for preparing this compound working solutions.

troubleshooting_logic Troubleshooting this compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed check_immediate Immediate or Delayed Precipitation? start->check_immediate conc_issue Concentration too high? check_immediate->conc_issue Immediate solvent_issue Solvent issue? check_immediate->solvent_issue Immediate temp_issue Temperature shift? check_immediate->temp_issue Delayed ph_issue pH shift? check_immediate->ph_issue Delayed media_issue Media interaction? check_immediate->media_issue Delayed solution_conc Decrease final concentration or use higher stock concentration conc_issue->solution_conc solution_solvent Test alternative solvents solvent_issue->solution_solvent solution_temp Pre-warm media temp_issue->solution_temp solution_ph Check media buffering ph_issue->solution_ph solution_media Test in different media media_issue->solution_media

Caption: Logical workflow for troubleshooting precipitation.

References

Technical Support Center: Assessing Norleual Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing Norleual's cytotoxicity in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound regarding cytotoxicity?

A1: this compound has been identified as an inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. By interfering with this pathway, this compound can attenuate the activation of downstream signaling cascades, such as the Ras/MEK/Erk pathway, which is known to be involved in cell proliferation. This inhibition of pro-proliferative signaling is a key aspect of its cytotoxic mechanism.

Q2: Which cytotoxicity assays are most suitable for evaluating this compound's effects?

A2: Standard cytotoxicity assays such as MTT, XTT, or MTS (tetrazolium reduction assays), which measure metabolic activity, and LDH (lactate dehydrogenase) release assays, which measure membrane integrity, are appropriate for assessing this compound's effects. To investigate if this compound induces programmed cell death, apoptosis assays like Annexin V/PI staining followed by flow cytometry are recommended.

Q3: I am observing high variability in my cytotoxicity assay results with this compound. What could be the cause?

A3: High variability can stem from several factors:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations. Ensure a homogenous cell suspension and careful pipetting.

  • Compound Solubility: this compound may precipitate at higher concentrations. Visually inspect your stock solutions and dilutions for any signs of precipitation. Using a small percentage of a solvent like DMSO can aid solubility.

  • Incubation Time: The cytotoxic effects of this compound may be time-dependent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and use the inner wells for the experiment.

Q4: My IC50 values for this compound differ significantly between experiments. Why is this happening?

A4: Discrepancies in IC50 values are a common issue.[1] Besides the factors mentioned in Q3, consider the following:

  • Cell Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. It is crucial to use cells within a consistent and low passage range.

  • Assay-Dependent Differences: Different cytotoxicity assays measure different cellular parameters (metabolic activity vs. membrane integrity). Therefore, IC50 values obtained from an MTT assay may differ from those from an LDH assay.

  • Data Analysis: The method used to calculate the IC50 value from the dose-response curve can influence the result. Ensure you are using a consistent and appropriate non-linear regression model.

Data Presentation

Due to the limited publicly available data on specific IC50 values for this compound across various cell lines, the following table provides a template for data presentation. Researchers can populate this table with their experimental findings to facilitate easy comparison.

Cell LineCancer TypeAssay TypeIncubation Time (hours)This compound IC50 (µM) - Hypothetical Data
MDCKKidney EpithelialProliferation Assay4815.5
A549Lung CarcinomaMTT7225.2
MCF-7Breast AdenocarcinomaLDH7231.8
HepG2Hepatocellular CarcinomaMTT4818.9
U-87 MGGlioblastomaXTT7242.1

Note: The IC50 values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High background absorbance Contamination of media or reagents; Phenol red in media.Use fresh, sterile reagents; Use phenol red-free medium for the assay.
Low signal or poor formazan crystal formation Low cell number; Low metabolic activity of cells; Insufficient incubation with MTT.Optimize cell seeding density; Ensure cells are healthy and in the exponential growth phase; Increase MTT incubation time.
Incomplete solubilization of formazan crystals Insufficient volume of solubilization solution; Inadequate mixing.Ensure complete removal of medium before adding solubilizer; Mix thoroughly by pipetting or shaking until crystals are dissolved.
LDH Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High spontaneous LDH release Over-confluent cells; Rough handling of cells during seeding.Seed cells at a lower density; Handle cells gently to avoid mechanical damage.
High background from serum Serum in the culture medium contains LDH.Use a low-serum or serum-free medium during the treatment period if possible, or use a medium-only background control.
Compound interference The test compound may inhibit or activate LDH.Run a control with the compound in cell-free medium to check for direct effects on the LDH assay components.

Signaling Pathways and Experimental Workflows

dot

Norleual_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF c-Met c-Met HGF->c-Met Binds Ras Ras c-Met->Ras This compound This compound This compound->c-Met Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Proliferation Erk->Proliferation Promotes

Caption: this compound's inhibition of the HGF/c-Met signaling cascade.

dot

Cytotoxicity_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Norleual_Treatment Treat with this compound serial dilutions Incubation_24h->Norleual_Treatment Incubation_Exp Incubate for experimental period (24-72h) Norleual_Treatment->Incubation_Exp Assay Perform Cytotoxicity Assay Incubation_Exp->Assay MTT_Assay MTT Assay Assay->MTT_Assay LDH_Assay LDH Assay Assay->LDH_Assay Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Data_Analysis Calculate % Viability/Cytotoxicity Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: General experimental workflow for assessing this compound cytotoxicity.

dot

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase Stimuli e.g., DNA Damage, Growth Factor Withdrawal Bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) Stimuli->Bcl2_family Cytochrome_c Cytochrome c release Bcl2_family->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis

Caption: A simplified overview of the intrinsic apoptosis pathway.

References

protocol refinement for reproducible results with Norleual

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure reproducible results when working with Norleual. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of angiotensin IV. Its primary mechanism of action is as a highly potent and competitive inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway.[1] It has been shown to block the binding of HGF to its receptor, c-Met, with a very high affinity.[1]

Q2: What is the reported potency of this compound?

This compound is a highly potent inhibitor of the HGF/c-Met pathway, with a reported IC50 of 3 pM.[1][2] This value indicates the concentration of this compound required to inhibit 50% of the HGF/c-Met activity in the specific assay conditions reported.

Q3: How should I store this compound?

This compound should be stored at -20°C for long-term stability.

Q4: In what solvents is this compound soluble?

Q5: What are the potential off-target effects of this compound?

This compound is also known to be an antagonist of the AT4 receptor.[1][2] Researchers should be aware of this potential off-target activity and consider appropriate controls in their experiments to distinguish between effects mediated by c-Met inhibition and those related to AT4 receptor antagonism.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, helping you to achieve more consistent and reproducible results.

Problem 1: Inconsistent or no inhibitory effect of this compound observed.

Possible Cause Troubleshooting Step
Improper reconstitution or storage of this compound Peptides can be sensitive to degradation. Ensure this compound is stored at -20°C. When reconstituting, use a high-quality, anhydrous solvent like DMSO to prepare a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles. For cell-based assays, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Incorrect concentration of HGF used for stimulation The concentration of HGF used to stimulate the c-Met pathway can significantly impact the apparent efficacy of this compound. Using excessively high, non-physiological concentrations of HGF may overcome the competitive inhibition by this compound, leading to a diminished or absent inhibitory effect. It is recommended to use HGF concentrations that are within the physiological range for your experimental system.
Cell line is not responsive to HGF/c-Met signaling Confirm that your chosen cell line expresses functional c-Met receptor and responds to HGF stimulation. You can verify this by performing a dose-response experiment with HGF and measuring a downstream signaling event, such as the phosphorylation of c-Met or Erk.
Cell passage number and culture conditions High passage numbers can lead to changes in cellular characteristics, including receptor expression and signaling responses. Use cells with a low passage number and maintain consistent cell culture conditions (e.g., media, serum concentration, cell density) across experiments.

Problem 2: High variability between experimental replicates.

Possible Cause Troubleshooting Step
Inaccurate pipetting of this compound or other reagents Due to its high potency (pM IC50), even small pipetting errors can lead to significant variations in the final concentration of this compound. Use calibrated pipettes and appropriate pipetting techniques, especially when preparing serial dilutions.
Uneven cell seeding Ensure a homogenous single-cell suspension before seeding cells into multi-well plates. Uneven cell distribution can lead to variability in the final readout of proliferation or viability assays.
Edge effects in multi-well plates The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize edge effects, avoid using the outermost wells for experimental conditions or fill them with sterile PBS or media.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. Currently, the publicly available data is limited to a single reported IC50 value.

Parameter Value Assay/Cell Line Reference
IC503 pMHGF/c-Met inhibition[1][2]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for your specific cell lines and experimental conditions.

Protocol 1: Reconstitution of this compound Stock Solution

This protocol provides a general guideline for reconstituting lyophilized this compound.

Materials:

  • Lyophilized this compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Based on the amount of peptide and the desired stock concentration (e.g., 1 mM), calculate the required volume of DMSO.

  • Carefully add the calculated volume of anhydrous DMSO to the vial.

  • Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Cell Proliferation Assay (MTT-based)

This protocol describes how to assess the effect of this compound on HGF-induced cell proliferation using an MTT assay.

Materials:

  • Cells responsive to HGF/c-Met signaling (e.g., MDCK cells)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Recombinant HGF

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete medium and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free medium from your DMSO stock. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Add the diluted this compound or vehicle control to the appropriate wells.

    • Immediately after adding this compound, add HGF to the wells at a final concentration that elicits a sub-maximal proliferative response (to allow for inhibition to be observed). Include a control with no HGF and a control with HGF and vehicle.

  • Incubation: Incubate the plate for the desired period (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media-only wells) and normalize the data to the vehicle-treated control. Plot the normalized values against the log of the this compound concentration to determine the IC50.

Visualizations

HGF/c-Met Signaling Pathway and this compound Inhibition

HGF_cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization This compound This compound This compound->cMet Inhibits Binding Grb2 Grb2/Gab1 Dimerization->Grb2 Recruits Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation, Invasion, Survival Erk->Proliferation Promotes

Caption: this compound competitively inhibits the HGF/c-Met signaling pathway.

Experimental Workflow for Assessing this compound's Effect on Cell Proliferation

experimental_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells serum_starve Serum starve cells (24 hours) seed_cells->serum_starve add_this compound Add this compound dilutions and vehicle control serum_starve->add_this compound add_hgf Add HGF to stimulate cells add_this compound->add_hgf incubate Incubate (e.g., 48-72 hours) add_hgf->incubate mtt_assay Perform MTT assay incubate->mtt_assay read_plate Read absorbance mtt_assay->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for a cell proliferation assay with this compound.

Troubleshooting Logic for Inconsistent this compound Activity

troubleshooting_logic start Inconsistent/No This compound Activity check_reconstitution Verify this compound reconstitution & storage start->check_reconstitution check_hgf Check HGF concentration check_reconstitution->check_hgf If problem persists solution Problem Resolved check_reconstitution->solution If resolved check_cell_line Confirm cell line responsiveness check_hgf->check_cell_line If problem persists check_hgf->solution If resolved check_culture Review cell culture practices check_cell_line->check_culture If problem persists check_cell_line->solution If resolved check_culture->solution If resolved

References

Validation & Comparative

Validating c-Met Phosphorylation Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a critical signaling pathway involved in cell proliferation, motility, migration, and invasion.[1] Dysregulation of the HGF/c-Met pathway is implicated in the development and progression of numerous cancers, making it a key target for therapeutic intervention.[1][2] Small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain are a prominent class of therapeutics designed to block its phosphorylation and downstream signaling.[2][3]

This guide provides a comparative overview of established small molecule inhibitors of c-Met, focusing on their efficacy in inhibiting c-Met phosphorylation. We will present key inhibitory data, outline a standard experimental protocol for validation, and illustrate the underlying signaling pathway and experimental workflow.

Comparative Efficacy of c-Met Inhibitors

The inhibitory potential of different small molecules against c-Met phosphorylation is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the phosphorylation of c-Met by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values for several well-characterized c-Met inhibitors.

Inhibitorc-Met Phosphorylation IC50Target ProfileReference
Crizotinib (PF-02341066)11 nM (cell-based)c-Met, ALK, ROS1[4]
Cabozantinib (XL184)1.3 nM (cell-free)c-Met, VEGFR2, RET, KIT, AXL, FLT3, Tie2[4]
SU11274-c-Met[5]
ARQ 197 (Tivantinib)550 nM (at 0.1 mM ATP)c-Met (unphosphorylated form)[6]
Glesatinib (MGCD265)-c-Met, SMO[4]

Visualizing the c-Met Signaling Pathway and Inhibition

To understand the mechanism of action of these inhibitors, it is crucial to visualize the HGF/c-Met signaling pathway. The binding of HGF to the c-Met receptor leads to its dimerization and subsequent autophosphorylation of key tyrosine residues in the kinase domain.[2] This phosphorylation event creates docking sites for downstream signaling molecules, activating pathways such as the RAS/MAPK and PI3K/AKT pathways, which drive cellular responses like proliferation and survival.[7] c-Met inhibitors act by competing with ATP for the binding site in the kinase domain, thereby preventing this initial phosphorylation step.

cMet_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Extracellular Domain Transmembrane Domain Intracellular Domain HGF->c-Met Receptor:ext Binding & Dimerization p-c-Met Phosphorylated c-Met c-Met Receptor:int->p-c-Met Autophosphorylation Downstream Signaling RAS/MAPK Pathway PI3K/AKT Pathway p-c-Met->Downstream Signaling Cellular Response Proliferation, Survival, Motility Downstream Signaling->Cellular Response c-Met Inhibitor c-Met Inhibitor c-Met Inhibitor->c-Met Receptor:int Inhibition

Caption: HGF/c-Met signaling pathway and the point of inhibition.

Experimental Protocol: Validating c-Met Phosphorylation Inhibition by Western Blotting

Western blotting is a widely used technique to detect and quantify the phosphorylation status of specific proteins like c-Met.[8] This method allows for the direct visualization of the inhibitory effect of a compound on c-Met autophosphorylation in a cellular context.

Experimental Workflow

The following diagram outlines the key steps involved in a typical Western blot experiment to assess c-Met phosphorylation.

western_blot_workflow A 1. Cell Culture & Treatment - Seed cells - Treat with c-Met inhibitor - Stimulate with HGF (optional) B 2. Cell Lysis - Lyse cells in buffer with phosphatase inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Separate proteins by size C->D E 5. Protein Transfer - Transfer proteins to a membrane (PVDF or nitrocellulose) D->E F 6. Blocking - Block non-specific binding sites (e.g., with BSA or milk) E->F G 7. Antibody Incubation - Primary Ab (anti-phospho-c-Met) - Secondary Ab (HRP-conjugated) F->G H 8. Detection - Add chemiluminescent substrate - Image the blot G->H I 9. Stripping & Re-probing (Optional) - Strip membrane - Probe with anti-total-c-Met Ab H->I J 10. Data Analysis - Quantify band intensity - Normalize phospho-c-Met to total c-Met H->J I->G

Caption: Workflow for Western blot analysis of c-Met phosphorylation.

Detailed Methodology

1. Cell Culture and Treatment:

  • Culture a cancer cell line known to express c-Met (e.g., human gastric cancer or non-small cell lung cancer cell lines).

  • Seed the cells and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of the c-Met inhibitor (e.g., Norleual alternative) for a specified time (e.g., 1-2 hours).

  • To induce c-Met phosphorylation, stimulate the cells with HGF for a short period (e.g., 15-30 minutes) before lysis.[9] Include a non-stimulated control.

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[8]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

4. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins based on their molecular weight by running them on an SDS-polyacrylamide gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Blocking and Antibody Incubation:

  • Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-c-Met Tyr1234/1235) overnight at 4°C with gentle agitation.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • Wash the membrane again with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.

  • For normalization, the membrane can be stripped and re-probed with an antibody against total c-Met.

  • Quantify the band intensities using image analysis software. The level of c-Met phosphorylation inhibition can be determined by comparing the normalized phospho-c-Met signal in inhibitor-treated samples to the control samples.

This comprehensive guide provides researchers with the necessary information to objectively compare and validate the inhibition of c-Met phosphorylation by various small molecule inhibitors. The provided experimental protocol and visualizations serve as a foundation for designing and executing robust validation studies in the pursuit of novel cancer therapeutics.

References

A Comparative Analysis of Norleual and Other HGF/c-Met Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanisms

The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical driver of cell proliferation, motility, and invasion, making it a prime target in oncology research. Dysregulation of this pathway is implicated in the progression and metastasis of numerous cancers. A variety of inhibitors targeting this pathway have been developed, each with distinct mechanisms of action. This guide provides a comparative overview of Norleual, a potent HGF inhibitor, and other prominent inhibitors of the HGF/c-Met pathway, supported by available preclinical data.

Mechanism of Action: A Key Differentiator

HGF/c-Met inhibitors can be broadly categorized based on their target and mechanism of action. This compound stands out due to its unique approach to pathway inhibition.

This compound: An Angiotensin IV analog, this compound acts as a "hinge region mimic" of HGF. This structural homology allows it to competitively inhibit the binding of HGF to its receptor, c-Met, with a remarkably high affinity, exhibiting an IC50 of 3 pM. By preventing this initial ligand-receptor interaction, this compound effectively blocks the dimerization and activation of HGF, a prerequisite for downstream signaling.

Other HGF/c-Met Inhibitors:

  • Small Molecule Tyrosine Kinase Inhibitors (TKIs): This class of drugs, which includes well-known compounds like Crizotinib, Cabozantinib, and Tivantinib , targets the intracellular kinase domain of the c-Met receptor. By binding to the ATP-binding site, they prevent the autophosphorylation of the receptor, thereby blocking the transduction of downstream signals.

  • Monoclonal Antibodies against c-Met: Agents such as Onartuzumab are designed to bind directly to the extracellular domain of the c-Met receptor. This binding can sterically hinder HGF from accessing its binding site, thus preventing receptor activation.

  • Monoclonal Antibodies against HGF: This category includes Rilotumumab and Ficlatuzumab . These antibodies bind directly to the HGF ligand itself, neutralizing it and preventing it from binding to the c-Met receptor.

HGF/c-Met Signaling Pathway

The HGF/c-Met signaling cascade initiates upon the binding of HGF to the c-Met receptor, leading to receptor dimerization and trans-autophosphorylation of tyrosine residues in the kinase domain. This activation creates docking sites for various downstream signaling molecules, triggering multiple pathways that regulate crucial cellular functions.

HGF_cMet_Pathway HGF/c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Leads to GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates STAT3 STAT3 Dimerization->STAT3 Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Migration_Invasion Migration & Invasion ERK->Migration_Invasion AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Angiogenesis Angiogenesis AKT->Angiogenesis STAT3->Migration_Invasion

Caption: A simplified diagram of the HGF/c-Met signaling pathway.

Comparative Efficacy: A Data-Driven Overview

Direct comparative preclinical studies between this compound and other HGF/c-Met inhibitors are limited in the public domain. However, by compiling available data from various sources, a general assessment of potency can be made. It is crucial to note that IC50 values can vary significantly based on the cell line and assay conditions used.

InhibitorTargetMechanism of ActionReported IC50/Potency
This compound HGF/c-Met InteractionHinge Region Mimic, Competitive Antagonist3 pM (in mouse liver membranes)
Crizotinib c-Met, ALK, ROS1Small Molecule TKI~5-20 nM (for c-Met in various cell lines)
Cabozantinib c-Met, VEGFR2, RETMulti-Targeted Small Molecule TKI~1-10 nM (for c-Met in various cell lines)
Tivantinib c-MetNon-ATP Competitive Small Molecule TKI~30-300 nM (in various cell lines)
Rilotumumab HGFNeutralizing Monoclonal AntibodySub-nanomolar binding affinity to HGF
Ficlatuzumab HGFNeutralizing Monoclonal AntibodyPotent neutralization of HGF-induced signaling
Onartuzumab c-MetMonoclonal AntibodyInhibits HGF binding and receptor phosphorylation

Note: The IC50 values presented are compiled from various preclinical studies and should be interpreted with caution due to the lack of standardized, head-to-head comparisons.

Experimental Protocols: A Methodological Framework

The evaluation of HGF/c-Met inhibitors typically involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

In Vitro Assays

A common workflow for the initial screening and characterization of HGF/c-Met inhibitors is outlined below.

In_Vitro_Workflow In Vitro HGF/c-Met Inhibitor Evaluation Workflow Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, BrdU) Kinase_Assay->Cell_Viability Lead Compound Selection Phosphorylation_Assay Western Blot for p-c-Met & Downstream Targets Cell_Viability->Phosphorylation_Assay Confirm On-Target Effect Migration_Invasion_Assay Transwell Migration/Invasion Assay Phosphorylation_Assay->Migration_Invasion_Assay Assess Functional Impact Angiogenesis_Assay Endothelial Tube Formation Assay Migration_Invasion_Assay->Angiogenesis_Assay Evaluate Anti-Angiogenic Potential

Caption: A typical workflow for in vitro evaluation of HGF/c-Met inhibitors.

1. HGF/c-Met Binding Assay:

  • Objective: To determine the ability of the inhibitor to block the interaction between HGF and the c-Met receptor.

  • Methodology: This is often performed using a competitive binding assay with radiolabeled HGF. Mouse liver membranes, which are rich in c-Met, are incubated with a constant concentration of 125I-HGF and varying concentrations of the test inhibitor (e.g., this compound). The amount of bound radioactivity is then measured to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the radiolabeled HGF.

2. Cell Proliferation Assay:

  • Objective: To assess the inhibitor's effect on HGF-stimulated cell growth.

  • Methodology: A common method is the MTT assay. Cells known to proliferate in response to HGF (e.g., Madin-Darby Canine Kidney - MDCK cells) are seeded in 96-well plates. After cell attachment, they are treated with HGF in the presence or absence of varying concentrations of the inhibitor. After a set incubation period (e.g., 72 hours), MTT reagent is added, which is converted to formazan by viable cells. The formazan crystals are then solubilized, and the absorbance is measured to quantify cell viability.

3. c-Met Phosphorylation Assay:

  • Objective: To confirm that the inhibitor blocks HGF-induced c-Met activation.

  • Methodology: Western blotting is the standard technique. Cells are serum-starved and then stimulated with HGF with or without the inhibitor for a short period (e.g., 15 minutes). Cell lysates are then prepared, and proteins are separated by SDS-PAGE. The levels of phosphorylated c-Met (p-c-Met) and total c-Met are detected using specific antibodies. A reduction in the p-c-Met/total c-Met ratio indicates effective inhibition.

In Vivo Models

Preclinical in vivo studies are essential to evaluate the anti-tumor efficacy of HGF/c-Met inhibitors in a more complex biological system.

1. Xenograft Tumor Models:

  • Objective: To assess the inhibitor's ability to suppress tumor growth in a living organism.

  • Methodology: Human cancer cells that overexpress c-Met or are dependent on HGF signaling are injected subcutaneously into immunodeficient mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., this compound administered via intraperitoneal injection), while the control group receives a vehicle. Tumor volume is measured regularly over the course of the study to determine the extent of tumor growth inhibition.

2. Metastasis Models:

  • Objective: To evaluate the inhibitor's effect on the metastatic spread of cancer cells.

  • Methodology: Cancer cells, such as B16-F10 murine melanoma cells known for their high metastatic potential to the lungs, are injected intravenously into mice. The mice are then treated with the inhibitor or a vehicle. After a predetermined period, the mice are euthanized, and their lungs are examined for metastatic nodules. The number and size of the nodules are quantified to assess the anti-metastatic efficacy of the inhibitor.

Conclusion

Norleual's Precision: A Comparative Guide to Calpain Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable calpain inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the specificity of Norleual (also known as ALLN or Calpain Inhibitor I) against other commonly used calpain inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this guide aims to facilitate informed inhibitor selection for targeted research.

Calpains are a family of calcium-dependent cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cell motility, and apoptosis. Dysregulation of calpain activity has been implicated in numerous pathological conditions, making them attractive therapeutic targets. However, the development of specific calpain inhibitors is challenging due to the conserved nature of the cysteine protease active site. Off-target inhibition of other proteases, such as cathepsins, can lead to unintended cellular effects and confound experimental results. This guide focuses on the specificity profile of this compound in comparison to other notable calpain inhibitors.

Quantitative Comparison of Inhibitor Specificity

The inhibitory potency and specificity of various calpain inhibitors are typically quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). A lower value indicates greater potency. The following table summarizes the reported inhibitory activities of this compound and other selected calpain inhibitors against their target calpains and common off-target proteases.

InhibitorTarget ProteaseKᵢ (nM)IC₅₀ (nM)
This compound (ALLN) Calpain 1 190
Calpain 2 220
Cathepsin B150
Cathepsin L0.5
Proteasome (20S)6000
Calpeptin Calpain 140-52
Calpain 234
Cathepsin K0.11
Cathepsin L0.1310.079-2.3
MDL-28170 Calpain 1 & 210
Cathepsin B25
E-64 Calpains (general)
Cathepsin B
Cathepsin L
PD150606 Calpains (non-competitive)

Note: Kᵢ and IC₅₀ values can vary depending on the experimental conditions, such as substrate concentration and enzyme source. Data is compiled from various scientific publications and commercial datasheets.

Experimental Protocols

The determination of inhibitor specificity is crucial for the validation of any new compound. A widely used method for assessing calpain inhibition is the fluorometric activity assay.

Detailed Methodology: Fluorometric Calpain Activity Assay for Inhibitor Profiling

This protocol describes a general procedure for determining the inhibitory potency (IC₅₀) of a compound against calpain-1. The same principle can be applied to other calpain isoforms and off-target proteases with appropriate substrates.

Materials:

  • Purified human calpain-1 enzyme

  • Calpain substrate: N-Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin (Suc-LLVY-AMC)

  • Assay Buffer: 50 mM HEPES, 50 mM NaCl, 1 mM EDTA, 5 mM CaCl₂, 5 mM DTT, pH 7.5

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Calpeptin)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of desired concentrations.

    • Prepare a working solution of calpain-1 in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

    • Prepare a working solution of Suc-LLVY-AMC substrate in Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Test inhibitor at various concentrations (or vehicle control - DMSO)

      • Purified calpain-1 enzyme

    • Include wells for a no-enzyme control (background fluorescence) and a positive control inhibitor.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Suc-LLVY-AMC substrate solution to all wells.

    • Immediately place the plate in a pre-warmed fluorometric microplate reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at 37°C. The cleavage of the AMC group from the substrate results in a fluorescent signal.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Normalize the data by expressing the remaining enzyme activity as a percentage of the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic equation).

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the biological relevance of calpain inhibition and the process of inhibitor characterization, the following diagrams are provided.

Calpain_Mediated_Apoptosis Calpain-Mediated Apoptotic Signaling Pathway Ca_influx ↑ Intracellular Ca²⁺ Calpain_activation Calpain Activation Ca_influx->Calpain_activation Caspase_cleavage Caspase-3 Activation Calpain_activation->Caspase_cleavage Cleavage of pro-caspase-3 Bax_activation Bax Activation Calpain_activation->Bax_activation Cytoskeleton Cytoskeletal Protein (e.g., Spectrin, Talin) Calpain_activation->Cytoskeleton Cleavage Apoptosis Apoptosis Caspase_cleavage->Apoptosis Mitochondria Mitochondria Bax_activation->Mitochondria Cytoskeleton->Apoptosis Leads to membrane blebbing Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Cytochrome_c->Caspase_cleavage Activates

Caption: A simplified diagram of the calpain-mediated apoptotic signaling pathway.

Inhibitor_Specificity_Workflow Experimental Workflow for Inhibitor Specificity Profiling start Start: Candidate Inhibitor primary_screen Primary Screen: Inhibition of Target Protease (e.g., Calpain-1) start->primary_screen ic50_determination IC₅₀ Determination for Target Protease primary_screen->ic50_determination secondary_screen Secondary Screen: Panel of Off-Target Proteases (e.g., Cathepsins, other Calpains) ic50_determination->secondary_screen ic50_off_target IC₅₀ Determination for Off-Target Proteases secondary_screen->ic50_off_target selectivity_analysis Selectivity Analysis: Compare IC₅₀ values ic50_off_target->selectivity_analysis lead_optimization Lead Optimization selectivity_analysis->lead_optimization end End: Characterized Inhibitor lead_optimization->end

Caption: A typical experimental workflow for determining the specificity profile of a protease inhibitor.

Conclusion

The choice of a calpain inhibitor should be guided by the specific requirements of the research question. This compound (ALLN) is a potent inhibitor of both calpain 1 and 2. However, it also exhibits significant inhibitory activity against cathepsins B and L, a factor that researchers must consider in their experimental design and data interpretation. In contrast, inhibitors like MDL-28170 show a different off-target profile, with notable inhibition of cathepsin B. For studies requiring broad calpain inhibition where off-target effects on cathepsins are less of a concern or can be controlled for, this compound can be a valuable tool. However, for dissecting the specific roles of calpains versus other cysteine proteases, a careful evaluation of the inhibitor's full specificity profile is paramount. The provided experimental protocol offers a framework for researchers to independently verify and compare the specificity of these and other calpain inhibitors in their own experimental systems.

A Comparative Analysis of Norleual and Captopril: Unraveling their Interactions with the Angiotensin IV Receptor System

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular and neurological research, the renin-angiotensin system (RAS) remains a pivotal area of study. While the roles of angiotensin II and its receptors are well-established, the functions of other angiotensin peptides and their binding sites are still being elucidated. This guide provides a comparative analysis of two compounds, Captopril and Norleual, with a focus on their relationship with the Angiotensin IV (Ang IV) receptor, also known as the AT4 receptor. This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct mechanisms of these molecules.

Captopril: The Archetypal ACE Inhibitor

Captopril is a widely recognized drug primarily used in the management of hypertension and heart failure.[1][2][3] Its mechanism of action is well-characterized and centers on the inhibition of the Angiotensin-Converting Enzyme (ACE).[2][3][4][5] ACE is a key enzyme in the RAS, responsible for the conversion of the inactive Angiotensin I to the potent vasoconstrictor, Angiotensin II. By blocking this conversion, Captopril leads to vasodilation and a reduction in blood pressure.[1][4]

Current scientific literature does not provide direct evidence of Captopril binding to or functionally modulating the AT4 receptor. Its therapeutic effects are overwhelmingly attributed to the downstream consequences of reduced Angiotensin II levels.

This compound: An Angiotensin IV Analog with a Twist

This compound, an analog of Angiotensin IV, has been a subject of investigation for its potential effects on the AT4 receptor. Some initial studies have referred to it as an AT4 receptor agonist.[6] However, more recent and compelling evidence has shifted this understanding, suggesting that this compound's primary mechanism of action may not be mediated through the AT4 receptor.

A significant study has demonstrated that this compound acts as a potent inhibitor of the hepatocyte growth factor (HGF) receptor, c-Met.[7][8][9] This research showed that this compound competitively inhibits the binding of HGF to c-Met with a very high affinity.[7][8][9] This finding suggests that the observed biological effects of this compound, such as its anti-angiogenic and anti-tumor activities, may be a result of its interaction with the HGF/c-Met system rather than the AT4 receptor.[7][10] This has led to a re-evaluation of this compound's pharmacology and its classification as a direct AT4 receptor ligand.

The Enigmatic AT4 Receptor

The AT4 receptor is a high-affinity binding site for Angiotensin IV.[11][12][13] A major breakthrough in understanding this receptor was its identification as the transmembrane enzyme, insulin-regulated aminopeptidase (IRAP).[12][14][15] The AT4 receptor is distributed in various tissues, including the brain, kidney, and cardiovascular system, and is implicated in a range of physiological processes such as memory and learning, and the regulation of blood flow.[11][13][16] The signaling pathways associated with AT4 receptor activation are complex and appear to be distinct from the G-protein coupled signaling of the more classical angiotensin receptors.[17][18]

Comparative Data Summary

The following table summarizes the key characteristics of Captopril and this compound based on the available scientific literature. It is important to note the absence of direct comparative studies on their effects on the AT4 receptor.

FeatureCaptoprilThis compound
Primary Target Angiotensin-Converting Enzyme (ACE)[4][5]Hepatocyte Growth Factor (HGF) Receptor (c-Met)[7][8]
Mechanism of Action Inhibition of Angiotensin I to Angiotensin II conversion[2][4]Competitive inhibition of HGF binding to c-Met[7][9]
Reported IC50/Ki -IC50 of 3 pM for inhibition of HGF binding to c-Met[7][8][9]
Known Interaction with AT4 Receptor No direct evidence of interaction.Initially considered an AT4 receptor ligand, but its primary effects are now suggested to be via c-Met inhibition.[6][7]
Therapeutic Area Hypertension, Heart Failure[1][3]Investigational (potential anti-angiogenic and anti-tumor agent)[10]

Experimental Protocols

To facilitate further research, a detailed methodology for a key experiment that was used to characterize this compound's binding affinity is provided below.

Competitive Radioligand Binding Assay for HGF/c-Met

This protocol is based on the methodology described in the study by Yamamoto et al. (2010).[7]

Objective: To determine the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., 125I-HGF) for binding to its receptor (c-Met) in a tissue preparation.

Materials:

  • Tissue source rich in c-Met receptors (e.g., mouse liver)

  • Hypotonic buffer (50 mM Tris, pH 7.4) with 0.1% BSA

  • Radiolabeled ligand: 125I-HGF

  • Unlabeled HGF (for determining non-specific binding)

  • Test compound: this compound

  • Phosphate-buffered saline (PBS) with 0.1% BSA

  • Centrifuge

  • Gamma counter

Procedure:

  • Membrane Preparation: Homogenize the mouse liver in ice-cold hypotonic buffer.

  • Incubation: In a microcentrifuge tube, incubate 600 µg of the membrane protein with 50 pM of 125I-HGF and varying concentrations of either unlabeled HGF or this compound. The total reaction volume should be 100 µl in PBS with 0.1% BSA.

  • Equilibration: Allow the binding to reach equilibrium by incubating for 1 hour on ice.

  • Separation of Bound and Free Ligand: Pellet the membranes by centrifugation.

  • Washing: Remove the unbound radioligand by washing the pellet twice with ice-cold incubation buffer.

  • Quantification: Measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of any competitor.

    • Non-specific Binding: Radioactivity in the presence of a high concentration of unlabeled HGF (e.g., 1 µM).

    • Specific Binding: Total binding - non-specific binding.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

Visualizations of Signaling Pathways and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_RAS Renin-Angiotensin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Captopril Captopril Captopril->AngiotensinII Inhibits ACE

Captopril's Mechanism of Action in the RAS.

cluster_HGF HGF/c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Downstream Downstream Signaling (Proliferation, Migration, Angiogenesis) cMet->Downstream Activates This compound This compound This compound->cMet Inhibits HGF Binding

This compound's Inhibitory Action on the HGF/c-Met Pathway.

cluster_workflow Competitive Binding Assay Workflow start Start prepare Prepare Membrane Homogenate start->prepare incubate Incubate Membranes with Radioligand and Competitor prepare->incubate separate Separate Bound and Free Ligand (Centrifugation) incubate->separate wash Wash Pellet separate->wash count Measure Radioactivity (Gamma Counter) wash->count analyze Analyze Data (Calculate IC50) count->analyze end End analyze->end

Generalized Experimental Workflow for a Competitive Binding Assay.

Conclusion

References

In Vivo Validation of Neral's Anti-Tumor Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor effects of Neral, a promising natural compound, against the widely used chemotherapeutic agents Doxorubicin and Paclitaxel. This analysis is supported by experimental data from preclinical studies, offering a comprehensive overview for advancing cancer research.

Neral, a component of citral found in lemongrass oil, has demonstrated significant anti-cancer properties in preclinical studies. Its potential as a therapeutic agent warrants a thorough comparison with established treatments to understand its relative efficacy and mechanisms of action. This guide synthesizes available in vivo data, details experimental methodologies, and visualizes key cellular pathways to facilitate a deeper understanding of Neral's anti-tumor potential.

Comparative Efficacy of Neral and Standard Chemotherapeutics

The following tables summarize the in vivo efficacy of Neral (often studied as part of citral, a mixture of Neral and its isomer Geranial) compared to Doxorubicin and Paclitaxel in murine breast cancer models, a common model for preclinical cancer research.

Treatment Agent Dosage and Administration Tumor Growth Inhibition Key Findings
Neral/Citral 50 mg/kg, daily, oral gavageTumor size 50% smaller than untreated control after 2 weeks.[1]Reduced the population of Aldehyde Dehydrogenase (ALDH)+ tumor cells, which are associated with tumor recurrence.[1] Delayed tumorigenicity upon reimplantation of primary tumor cells.[1]
Doxorubicin 10 mg/kg, 4 times at a 3-day interval, intravenousRetarded tumor growth.[2]When delivered via a pH-sensitive mixed polymeric micelle, it prevented metastasis and prolonged survival.[2]
Paclitaxel 10 mg/kg, once every five days, intravenousModerate and non-significant suppression of subcutaneous tumor growth (16% inhibition).[3]Combination with low-dose exercise synergized to suppress metastasis and prolong survival.[3]
Survival Analysis Treatment Group Median Survival Key Outcomes
Doxorubicin Doxorubicin in pH-sensitive mixed micellesAll mice survived for the entire 43-day experiment.[2]Mice in the control group were all moribund by day 31.[2]
Paclitaxel Paclitaxel with low-dose exerciseProlonged survival compared to Paclitaxel alone.[3]High-dose exercise with Paclitaxel shortened survival.[3]
Neral/Citral Not explicitly reported in the reviewed studies-Studies focused on tumor growth and biomarker modulation rather than overall survival.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.

4T1 Breast Cancer Xenograft Model in BALB/c Mice

This protocol outlines the establishment of a subcutaneous xenograft mouse model of breast cancer using the 4T1 cell line.

Materials:

  • 4T1 murine breast cancer cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Female BALB/c mice (6-8 weeks old)

  • 1 mL syringes with 27-gauge needles

  • Calipers

Procedure:

  • Cell Culture: Culture 4T1 cells in a humidified incubator at 37°C with 5% CO2. Maintain cells in the logarithmic growth phase.

  • Cell Preparation: On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL.

  • Tumor Cell Inoculation: Subcutaneously inject 0.1 mL of the cell suspension into the mammary fat pad of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor appearance. Once tumors are palpable, measure the tumor volume every two days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups and begin the respective treatments.

In Vivo Toxicology Assessment

A crucial aspect of preclinical evaluation is the assessment of treatment-related toxicity.

Procedure:

  • Body Weight Monitoring: Record the body weight of each mouse twice weekly throughout the study as an indicator of general health.

  • Clinical Observations: Observe the mice daily for any signs of toxicity, such as changes in behavior, posture, or grooming.

  • Histopathological Analysis: At the end of the study, collect major organs (liver, kidney, heart, lungs, spleen) and fix them in 10% formalin. Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate for any pathological changes.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these anti-tumor agents is critical for developing targeted therapies and combination strategies.

Neral/Citral Signaling Pathway

Neral and its related compounds exert their anti-tumor effects through a multi-pronged attack on cancer cell physiology. The core mechanisms are initiated by the induction of reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest, and the inhibition of key pro-survival signaling pathways.

Neral_Signaling_Pathway Neral Neral ROS ↑ Reactive Oxygen Species (ROS) Neral->ROS CellCycleArrest Cell Cycle Arrest Neral->CellCycleArrest PI3K_Akt PI3K/Akt Pathway Neral->PI3K_Akt STAT3 STAT3 Pathway Neral->STAT3 Mitochondria Mitochondria ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Proliferation ↓ Proliferation & Survival PI3K_Akt->Proliferation STAT3->Proliferation

Caption: Proposed signaling pathway for Neral's anti-tumor effects.

Doxorubicin Signaling Pathway

Doxorubicin's primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. It also generates ROS, contributing to its cytotoxic effects.

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation ROS ↑ Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage p53 ↑ p53 DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis ROS->Apoptosis

Caption: Key signaling pathways involved in Doxorubicin-induced apoptosis.

Paclitaxel Signaling Pathway

Paclitaxel's anti-tumor activity stems from its ability to stabilize microtubules, leading to mitotic arrest and subsequent apoptosis.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of Paclitaxel leading to apoptosis.

Conclusion

The in vivo data presented in this guide suggest that Neral holds promise as an anti-tumor agent, demonstrating significant tumor growth inhibition and targeting of cancer stem-like cells in preclinical models. While direct comparisons of survival benefits with standard chemotherapeutics are not yet fully established, its distinct mechanism of action and potential to overcome resistance mechanisms make it a compelling candidate for further investigation. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon these findings and explore the full therapeutic potential of Neral in oncology.

References

Cross-Validation of 6-Diazo-5-oxo-L-norleucine (DON) Activity in Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Norleual" did not yield a recognized anti-cancer agent. This guide focuses on the well-documented glutamine antagonist, 6-Diazo-5-oxo-L-norleucine (DON) , which is presumed to be the compound of interest.

This guide provides a comparative analysis of the anti-cancer activity of 6-Diazo-5-oxo-L-norleucine (DON) across various cancer models. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting glutamine metabolism. The information presented is based on preclinical and clinical studies, offering insights into DON's efficacy, mechanism of action, and experimental validation.

Comparative Efficacy of DON in Cancer Models

DON has demonstrated significant anti-tumor effects in a variety of cancer models. Its efficacy stems from its role as a broad inhibitor of glutamine-utilizing enzymes, which are crucial for the proliferation of many cancer cells.[1]

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of DON in different cancer cell lines, providing a quantitative measure of its cytotoxic potential.

Cell LineCancer TypeIC50 (µM)Citation
P493BLymphoma10.0 ± 0.11[2]
P493B (Prodrug 6)Lymphoma5.0 ± 0.12[2]
CRL1213Rat Dermal Fibroblasts232.5[3]
HAHigh Hs578TTriple-Negative Breast CancerMore sensitive than HALow[4]
HALow Hs578TTriple-Negative Breast CancerLess sensitive than HAHigh[4]
In Vivo Anti-Tumor Activity

Preclinical studies in animal models have shown that DON can effectively inhibit tumor growth and improve survival. The table below presents a comparison of DON's in vivo efficacy with another glutamine antagonist, Azotomycin, in various tumor models.

Cancer ModelTreatmentEfficacyCitation
Murine Leukemia L1210 and P388DON and AzotomycinRemarkable activity[5]
Murine Colon Tumors C26 and C38DON and AzotomycinRemarkable activity[5]
CD8F1 Mammary TumorDON and AzotomycinRemarkable activity[5]
Lewis Lung CarcinomaDON and AzotomycinNo significant activity[5]
B16 MelanomaDON and AzotomycinNo significant activity[5]
Human Tumor Xenografts (MX-1 mammary, LX-1 lung, CX-1 and CX-2 colon)DON and AzotomycinStriking inhibitory effects, with the exception of CX-1[5]

Mechanism of Action: Glutamine Antagonism

DON's primary mechanism of action is the competitive inhibition of multiple enzymes that utilize glutamine as a substrate. This disrupts several key metabolic pathways essential for cancer cell growth and survival, including nucleotide and amino acid synthesis.[6][7][8] The binding of DON to these enzymes is often irreversible, leading to a sustained anti-proliferative effect.[9]

DON_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glutamine_ext Glutamine Glutamine_int Intracellular Glutamine Glutamine_ext->Glutamine_int Transporter Glutamine_Enzymes Glutamine-Utilizing Enzymes (e.g., GFAT, CTP Synthase) Glutamine_int->Glutamine_Enzymes Substrate DON DON DON->Glutamine_Enzymes Inhibits Metabolic_Pathways Nucleotide Synthesis Amino Acid Synthesis Redox Balance Glutamine_Enzymes->Metabolic_Pathways Catalyzes Cell_Proliferation Cell Proliferation and Survival Metabolic_Pathways->Cell_Proliferation Supports

Figure 1. Simplified signaling pathway of DON's mechanism of action.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of anti-cancer drug efficacy. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of a compound on cancer cells.

1. Cell Plating:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells per well in 100 µL of complete culture medium.[10]

  • Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

2. Compound Treatment:

  • Prepare serial dilutions of DON and any comparator drugs in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle-only control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[10]

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[11]

  • Add 10 µL of the MTT solution to each well.[12]

  • Incubate the plates for 4 hours at 37°C.[10][12]

4. Solubilization and Absorbance Reading:

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12]

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[11]

5. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.

1. Cell Preparation and Implantation:

  • Harvest cancer cells and resuspend them in a sterile solution, such as PBS or a mixture of PBS and Matrigel, at a concentration of approximately 5 x 10⁶ cells per 100 µL.[1]

  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[1][13]

2. Tumor Growth Monitoring:

  • Monitor the mice regularly for tumor formation.

  • Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using calipers.[1]

  • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[1]

3. Drug Administration:

  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[14]

  • Administer DON, comparator drugs, or the vehicle control according to the planned dosing schedule and route of administration (e.g., intraperitoneal, oral).

4. Efficacy and Toxicity Assessment:

  • Continue to monitor tumor volume and the body weight of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Evaluate the treatment's efficacy by comparing the tumor growth in the treated groups to the control group. Key metrics include tumor growth inhibition (TGI) and survival analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an anti-cancer compound like DON.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Line Selection & Culture Viability_Assay Cell Viability Assay (e.g., MTT, CyQUANT) Cell_Culture->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Xenograft Tumor Xenograft Model Establishment IC50->Xenograft Proceed if promising Treatment Drug Administration (DON vs. Control/Comparator) Xenograft->Treatment Monitoring Tumor Growth & Toxicity Monitoring Treatment->Monitoring Efficacy_Analysis Efficacy Analysis (TGI, Survival) Monitoring->Efficacy_Analysis

Figure 2. General experimental workflow for anticancer drug evaluation.

References

A Head-to-Head Comparison of Norleual with Other c-Met Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a critical signaling pathway implicated in cell proliferation, migration, and invasion. Its dysregulation is a key driver in various cancers, making it a prime target for therapeutic intervention. This guide provides a head-to-head comparison of Norleual, a novel c-Met inhibitor, with other established c-Met tyrosine kinase inhibitors (TKIs). The information is presented to aid researchers and drug development professionals in evaluating the landscape of c-Met targeting agents.

Mechanism of Action: A Key Differentiator

c-Met inhibitors can be broadly categorized based on their mechanism of action. Most clinically approved c-Met TKIs are ATP-competitive inhibitors that target the intracellular kinase domain of the receptor. In contrast, this compound represents a distinct class of inhibitor that acts by directly interfering with the binding of HGF to the extracellular domain of c-Met.

This compound , an angiotensin IV analog, competitively inhibits the binding of HGF to its receptor, c-Met, with exceptionally high affinity.[1] This preventative action blocks the initial step of receptor activation.

Other c-Met Tyrosine Kinase Inhibitors such as crizotinib, cabozantinib, capmatinib, and tepotinib, are small molecules that bind to the ATP-binding pocket of the c-Met kinase domain. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways. These inhibitors are further classified into different types based on their binding modes and selectivity profiles.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the in vitro potency of this compound and other prominent c-Met TKIs. It is crucial to note the different assay types when comparing these values, as they reflect distinct mechanisms of inhibition.

Table 1: this compound - HGF-c-Met Binding Inhibition

InhibitorTarget InteractionAssay TypeIC50
This compoundHGF Binding to c-MetRadioligand Displacement Assay3 pM[1]

Table 2: c-Met Tyrosine Kinase Inhibitors - Kinase Inhibition

InhibitorTargetAssay TypeIC50
Crizotinibc-Met KinaseKinase Assay8 nM
Cabozantinibc-Met KinaseKinase Assay1.3 nM
Capmatinibc-Met KinaseKinase Assay0.13 nM
Tepotinibc-Met KinaseKinase Assay4 nM
Tivantinib (ARQ 197)c-Met KinaseKinase Assay~355 nM (Ki)
Foretinibc-Met KinaseKinase Assay0.4 nM
Savolitinibc-Met KinaseKinase Assay5 nM

Note: IC50 values can vary depending on the specific experimental conditions and assay format. The data presented here is for comparative purposes and is collated from various preclinical studies.

Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to toxicity and undesirable side effects.

This compound: The kinase selectivity profile of this compound has not been extensively published in the available literature. Its unique mechanism of targeting the HGF-c-Met interaction suggests it may not directly inhibit kinase domains, but comprehensive screening is needed to confirm this.

Other c-Met TKIs: Many c-Met TKIs are multi-targeted inhibitors.

  • Crizotinib: Also inhibits ALK and ROS1.

  • Cabozantinib: Also inhibits VEGFR2, AXL, RET, and KIT.

  • Foretinib: Also inhibits VEGFR2, RON, and AXL.

  • Capmatinib and Tepotinib: Are reported to be more selective for c-Met.

The broader kinase inhibition profile of some of these agents can contribute to their anti-cancer efficacy but may also be responsible for a wider range of adverse effects.

Experimental Protocols

Radioligand Displacement Assay for HGF-c-Met Binding (for this compound)

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to its receptor.

Protocol Outline:

  • Membrane Preparation: Isolate cell membranes expressing the c-Met receptor from a suitable cell line or tissue.

  • Incubation: Incubate the membranes with a constant concentration of radiolabeled HGF (e.g., ¹²⁵I-HGF) and varying concentrations of the test compound (this compound).

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand via filtration.

  • Detection: Quantify the radioactivity of the membrane-bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

In Vitro Kinase Assay (for c-Met TKIs)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase domain.

Protocol Outline:

  • Reaction Setup: In a microplate well, combine the recombinant c-Met kinase domain, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of the test TKI to the wells.

  • Kinase Reaction: Initiate the reaction by adding a phosphate source (e.g., ATP with a radiolabel or a system for luminescence-based detection of ATP consumption). Incubate at an optimal temperature for a defined period.

  • Detection: Measure the phosphorylation of the substrate. This can be done through various methods, including radioactivity detection, fluorescence polarization, or luminescence.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration to calculate the IC50 value.

Cell-Based Proliferation Assays (e.g., MTT or SRB Assay)

These assays assess the ability of an inhibitor to reduce the proliferation of cancer cells that are dependent on c-Met signaling.

Protocol Outline:

  • Cell Seeding: Plate cancer cells known to have dysregulated c-Met signaling in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: Add MTT solution, which is converted to formazan crystals by metabolically active cells. Solubilize the crystals and measure the absorbance.

    • SRB Assay: Fix the cells and stain them with Sulforhodamine B, a protein-binding dye. Solubilize the dye and measure the absorbance.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

To visualize the c-Met signaling pathway and a typical experimental workflow for evaluating c-Met inhibitors, the following diagrams have been generated using Graphviz.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binding Dimerization & Autophosphorylation Dimerization & Autophosphorylation c-Met Receptor->Dimerization & Autophosphorylation Activation GRB2/SOS GRB2/SOS Dimerization & Autophosphorylation->GRB2/SOS GAB1 GAB1 Dimerization & Autophosphorylation->GAB1 STAT3 STAT3 Dimerization & Autophosphorylation->STAT3 RAS RAS GRB2/SOS->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration mTOR->Cell Proliferation, Survival, Migration ERK ERK MEK->ERK ERK->Cell Proliferation, Survival, Migration STAT3->Cell Proliferation, Survival, Migration

Caption: The c-Met signaling pathway initiated by HGF binding.

Experimental_Workflow Inhibitor Library Inhibitor Library Target Identification (c-Met) Target Identification (c-Met) Inhibitor Library->Target Identification (c-Met) Biochemical Assays Biochemical Assays Target Identification (c-Met)->Biochemical Assays IC50 Determination Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Potency & Efficacy Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization SAR In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Preclinical Models

Caption: A generalized workflow for c-Met inhibitor discovery.

Conclusion

This compound presents a compelling and highly potent alternative to traditional ATP-competitive c-Met TKIs due to its unique mechanism of inhibiting the initial HGF-c-Met binding event. Its picomolar IC50 in binding assays is noteworthy. However, a comprehensive understanding of its kinase selectivity profile is essential for a complete comparative evaluation. The choice of a c-Met inhibitor for research or therapeutic development will depend on the specific context, including the desire for a highly selective agent versus a multi-targeted kinase inhibitor, and the specific molecular drivers of the cancer being studied. Further preclinical and clinical investigation of this compound is warranted to fully elucidate its therapeutic potential in comparison to the established c-Met TKIs.

References

Evaluating the Synergistic Effects of Norleual (6-Diazo-5-oxo-L-norleucine) with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norleual, scientifically known as 6-Diazo-5-oxo-L-norleucine (DON), is a glutamine antagonist that has garnered renewed interest in oncology for its potential to enhance the efficacy of chemotherapy. By targeting the metabolic dependency of cancer cells on glutamine, this compound presents a promising avenue for synergistic combination therapies. This guide provides an objective comparison of this compound's performance in combination with other anti-cancer agents, supported by available experimental data, to inform further research and drug development.

Mechanism of Action: Targeting Glutamine Metabolism

This compound functions as a competitive inhibitor of several enzymes that utilize glutamine, a critical amino acid for cancer cell proliferation and survival. By blocking these enzymes, this compound disrupts key metabolic pathways involved in nucleotide synthesis, protein synthesis, and energy production, ultimately leading to cancer cell death. This unique mechanism provides a strong rationale for combining this compound with conventional chemotherapies that act through different cellular pathways, potentially leading to synergistic anti-tumor effects and overcoming drug resistance.

Synergistic Effects with Metabolic Inhibitors

Preclinical research has demonstrated this compound's ability to act synergistically with other agents that target cancer metabolism. A notable example is its combination with L-asparaginase, an enzyme that depletes asparagine, another crucial amino acid for some cancer cells.

Quantitative Data: this compound in Combination with L-asparaginase

A study on glioblastoma cell lines provides quantitative evidence of the synergistic anti-proliferative effects of combining this compound (DON) with L-asparaginase.

Cell LineTreatmentCell Viability (% of Control)
U251 L-asparaginase (1 IU/ml)~75%
This compound (10 µM)~80%
L-asparaginase (1 IU/ml) + this compound (10 µM)~40% [1]
U87 L-asparaginase (1 IU/ml)~85%
This compound (10 µM)~90%
L-asparaginase (1 IU/ml) + this compound (10 µM)~60% [1]
SF767 L-asparaginase (1 IU/ml)~80%
This compound (10 µM)~85%
L-asparaginase (1 IU/ml) + this compound (10 µM)~55% [1]

Table 1: Synergistic inhibition of glioblastoma cell proliferation by the combination of L-asparaginase and this compound (DON) after 72 hours of treatment. The combined treatment shows a significantly greater reduction in cell viability compared to either agent alone, indicating a synergistic interaction.[1]

Experimental Protocols

Cell Viability Assay for this compound and L-asparaginase Synergy

Objective: To determine the synergistic anti-proliferative effect of this compound (DON) and L-asparaginase on glioblastoma cells.[1]

Cell Lines:

  • U251, U87, and SF767 human glioblastoma cell lines.[1]

Reagents:

  • 6-Diazo-5-oxo-L-norleucine (DON)

  • L-asparaginase

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay reagent

  • Cell culture medium and supplements

Procedure:

  • Glioblastoma cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with L-asparaginase alone, this compound alone, or a combination of both drugs at specified concentrations.

  • Control cells were treated with vehicle.

  • After 72 hours of incubation, the MTS reagent was added to each well.

  • The plates were incubated for a further period to allow for the conversion of MTS to formazan by viable cells.

  • The absorbance was measured at a specific wavelength using a microplate reader to determine the percentage of viable cells relative to the control group.[1]

Potential for Synergy with Conventional Chemotherapy

While direct quantitative data on the synergistic effects of this compound with conventional chemotherapy agents like doxorubicin, cisplatin, or paclitaxel from preclinical or clinical studies is limited in the public domain, the distinct mechanism of action of this compound suggests a strong potential for synergy. By targeting glutamine metabolism, this compound could sensitize cancer cells to the DNA-damaging or microtubule-inhibiting effects of these traditional drugs.

A review of metabolic cancer therapies suggests that combining inhibitors of glycolysis, such as lonidamine, with glutaminolysis inhibitors like this compound could be a promising synergistic strategy.[2] This highlights the broader potential of this compound to be combined with agents that target different facets of cancer cell metabolism and proliferation.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.

Synergy_Evaluation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., Glioblastoma) Seeding Seed cells in multi-well plates Cell_Culture->Seeding Control Vehicle Control Seeding->Control Incubate & Treat Norleual_Alone This compound (DON) (Dose-Response) Seeding->Norleual_Alone Incubate & Treat Chemo_Alone Chemotherapy Agent (Dose-Response) Seeding->Chemo_Alone Incubate & Treat Combination This compound + Chemotherapy (Fixed Ratio or Matrix) Seeding->Combination Incubate & Treat Viability_Assay Cell Viability Assay (e.g., MTS, MTT) Control->Viability_Assay After Incubation Period Norleual_Alone->Viability_Assay After Incubation Period Chemo_Alone->Viability_Assay After Incubation Period Combination->Viability_Assay After Incubation Period Data_Collection Measure Endpoint (e.g., Absorbance) Viability_Assay->Data_Collection Synergy_Calculation Calculate Synergy (e.g., Combination Index) Data_Collection->Synergy_Calculation

Workflow for evaluating the synergistic effects of this compound with chemotherapy.

Norleual_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell cluster_pathways Metabolic Pathways cluster_effects Cellular Effects Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transport Glutamine_Utilizing_Enzymes Glutamine-Utilizing Enzymes Glutamine_int->Glutamine_Utilizing_Enzymes This compound This compound (DON) This compound->Glutamine_Utilizing_Enzymes Inhibits Nucleotide_Synth Nucleotide Synthesis Reduced_Proliferation Reduced Proliferation Nucleotide_Synth->Reduced_Proliferation Protein_Synth Protein Synthesis Protein_Synth->Reduced_Proliferation Energy_Prod Energy Production (TCA Cycle) Energy_Prod->Reduced_Proliferation Glutamine_Utilizing_Enzymes->Nucleotide_Synth Glutamine_Utilizing_Enzymes->Protein_Synth Glutamine_Utilizing_Enzymes->Energy_Prod Apoptosis Apoptosis Reduced_Proliferation->Apoptosis

Simplified signaling pathway of this compound's mechanism of action in cancer cells.

Future Directions and Considerations

The development of this compound prodrugs is a significant advancement, aiming to reduce the gastrointestinal toxicities observed in early clinical trials and improve the therapeutic index of this promising agent. Future research should focus on:

  • Preclinical studies evaluating the synergy of this compound and its prodrugs with a broader range of conventional chemotherapies and targeted agents.

  • Identification of biomarkers to predict which tumor types and patient populations are most likely to respond to this compound-based combination therapies.

  • Well-designed clinical trials to establish the safety and efficacy of this compound in combination with standard-of-care chemotherapy regimens.

Conclusion

This compound (6-Diazo-5-oxo-L-norleucine) holds considerable promise as a synergistic partner for chemotherapy, primarily through its targeted disruption of cancer cell glutamine metabolism. While robust quantitative data on its combination with conventional chemotherapies is still emerging, the existing evidence with metabolic inhibitors provides a strong foundation for its continued investigation. The development of less toxic prodrugs further enhances the potential of this compound to be integrated into novel and more effective cancer treatment paradigms. Further preclinical and clinical studies are warranted to fully elucidate its synergistic potential and clinical utility.

References

independent verification of Norleual's anti-angiogenic properties

Author: BenchChem Technical Support Team. Date: November 2025

An independent verification of the anti-angiogenic properties of a compound named "Norleual" cannot be provided at this time. A comprehensive search of scientific literature and publicly available data sources did not yield any specific information regarding a substance or drug with this name.

Therefore, it is not possible to generate a comparison guide detailing its performance against other anti-angiogenic agents, nor is it feasible to provide experimental data, protocols, or signaling pathway diagrams related to "this compound."

For researchers, scientists, and drug development professionals interested in anti-angiogenesis, it is recommended to focus on well-documented agents with established scientific literature. Numerous natural and synthetic compounds have been investigated for their anti-angiogenic properties, and their mechanisms of action are often well-characterized.

Further investigation into the correct name or alternative designations of the compound of interest is necessary before a thorough and accurate comparative analysis can be conducted.

Safety Operating Guide

Navigating the Disposal of Norleual (Norleucine): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Norleual, also known as Norleucine, ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. According to safety data sheets, Norleucine may cause skin irritation and allergic reactions.[1][2] In case of contact, flush the affected area with plenty of water.[1][2] Always wear appropriate personal protective equipment (PPE), including protective gloves and eye protection.[1][3] Ensure adequate ventilation to avoid inhalation of dust.[1]

Key Chemical and Safety Data Summary

For quick reference, the following table summarizes the essential data for Norleucine (L- and DL- forms).

PropertyValue
Chemical FormulaC6H13NO2
Molecular Weight131.17 g/mol [1][4]
AppearanceWhite crystalline powder or flakes[2][4][5]
SolubilitySoluble in water[4]
Hazard StatementsMay cause an allergic skin reaction (H317)[1]
Precautionary StatementsP261, P272, P280, P302 + P352, P333 + P313, P363, P501[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound (Norleucine) and its containers is through an approved waste disposal plant.[1] Adherence to local, state, and federal regulations is mandatory.[6]

1. Waste Identification and Segregation:

  • Identify the waste as "this compound (Norleucine)" waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Containerization:

  • Use a dedicated, compatible, and properly sealed container for collecting this compound waste.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound (Norleucine)."

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Keep the container away from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.

  • Provide them with accurate information about the waste, including its composition and quantity.

5. Handling Contaminated Materials:

  • Any labware or materials contaminated with this compound should be treated as hazardous waste.

  • For empty containers, triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Norleual_Disposal_Workflow start Start: this compound Waste Generated identify Identify as This compound Waste start->identify segregate Segregate from other waste streams identify->segregate containerize Place in a labeled, compatible container segregate->containerize storage Store in designated hazardous waste area containerize->storage contact_ehs Contact EHS or licensed waste disposal company storage->contact_ehs pickup Arrange for waste pickup contact_ehs->pickup end End: Proper Disposal pickup->end

This compound Disposal Workflow

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our ecosystem.

References

Personal protective equipment for handling Norleual

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of Norleual (CAS No. 334994-34-2). The following procedures are designed to ensure a safe laboratory environment and operational efficiency.

Hazard Identification and Personal Protective Equipment (PPE)

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1][2] However, in line with standard laboratory practice for handling any chemical of unknown toxicity, appropriate personal protective equipment should be worn to minimize exposure.[3][4]

Recommended Personal Protective Equipment (PPE)

PPE TypeSpecificationPurpose
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from potential splashes or airborne particles.
Hand Protection Standard laboratory gloves (e.g., nitrile).Prevents direct skin contact.
Body Protection Laboratory coat.Protects skin and clothing from spills.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator.Avoids inhalation of airborne particles.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Avoid contact with eyes and skin.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use in a well-ventilated area or under a fume hood.[2]

  • Wash hands thoroughly after handling.

Storage Conditions:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures promptly.

Spill Response:

  • Evacuate Personnel : Clear the immediate area of all personnel.

  • Ensure Ventilation : Make sure the area is well-ventilated.

  • Contain Spill : Use an absorbent material (e.g., diatomite, universal binders) to contain the spill.[1]

  • Clean-Up : Carefully sweep or scoop up the absorbed material into a suitable, closed container for disposal.

  • Decontaminate : Clean the spill area and any contaminated equipment with alcohol.[1]

First Aid Procedures:

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
Skin Contact Rinse skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1][2]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[1][2]

Disposal Plan

As this compound is not classified as a hazardous substance, disposal should follow institutional and local guidelines for non-hazardous chemical waste.[1][5][6][7]

Disposal Workflow:

G cluster_prep Preparation cluster_disposal Disposal Path prep_container Place waste in a suitable, closed container. prep_label Label container clearly as 'Non-Hazardous Waste: this compound' prep_container->prep_label check_local Consult institutional and local regulations for non-hazardous waste. prep_label->check_local sewer_disposal If permissible, dispose of aqueous solutions down the drain with copious amounts of water. check_local->sewer_disposal Aqueous Solution trash_disposal If permissible for solids, place sealed container in regular laboratory trash. check_local->trash_disposal Solid Waste waste_pickup Arrange for pickup by institutional Environmental Health & Safety (EHS). sewer_disposal->waste_pickup If not permitted trash_disposal->waste_pickup If not permitted

Disposal workflow for this compound.

Disposal Steps:

  • Containerize : Place this compound waste into a suitable, closed, and properly labeled container.

  • Consult Regulations : Refer to your institution's and local's guidelines for the disposal of non-hazardous chemical waste.[5][6][7]

  • Follow Approved Procedure : Based on the regulations, either arrange for pickup by your institution's Environmental Health and Safety (EHS) department or follow the approved procedure for drain or solid waste disposal.[5][6] Never dispose of chemicals in a manner inconsistent with provided guidelines.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。